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  • Product: 3-cyclobutylideneazetidine hydrochloride
  • CAS: 2098100-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 3-Cyclobutylideneazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide delineates a comprehensive, proposed pathway for the synthesis and characterizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates a comprehensive, proposed pathway for the synthesis and characterization of the novel compound, 3-cyclobutylideneazetidine hydrochloride. Recognizing the burgeoning interest in strained heterocyclic scaffolds within medicinal chemistry, this document provides a scientifically grounded, theoretical framework for the preparation of this unique molecule. The proposed synthesis leverages a multi-step sequence commencing with the protection of an azetidine nitrogen, followed by oxidation to a key azetidin-3-one intermediate, and culminating in a Wittig reaction to install the exocyclic cyclobutylidene moiety. The final step involves deprotection and formation of the hydrochloride salt to enhance stability and solubility. This guide offers detailed, step-by-step experimental protocols, predicted physicochemical properties, and an in-depth analysis of the expected spectral data (¹H NMR, ¹³C NMR, IR, and MS) for the target compound and its precursors. All methodologies are supported by authoritative references to established chemical literature, ensuring a high degree of scientific integrity. Visualizations of the synthetic workflow and key reaction mechanisms are provided to facilitate comprehension.

Introduction: The Rationale for 3-Cyclobutylideneazetidine Hydrochloride

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and three-dimensional character can impart favorable pharmacokinetic properties, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, when incorporated into bioactive molecules. The introduction of a cyclobutylidene substituent at the 3-position presents a unique structural motif, combining the rigidity of the azetidine core with the specific conformational constraints of the exocyclic double bond and the cyclobutane ring. This feature can be exploited to probe interactions with biological targets and to fine-tune the physicochemical properties of lead compounds. The hydrochloride salt form is proposed to improve the handling and bioavailability of the parent amine.[2][3]

This guide provides a theoretical yet robust roadmap for the synthesis and characterization of 3-cyclobutylideneazetidine hydrochloride, a compound not readily found in the current chemical literature. The proposed methodologies are grounded in well-established synthetic transformations, offering a high probability of success for researchers venturing into the synthesis of this and related novel chemical entities.

Proposed Synthetic Pathway

The proposed synthesis of 3-cyclobutylideneazetidine hydrochloride is a multi-step process designed for efficiency and scalability. The overall strategy involves the initial protection of a commercially available 3-hydroxyazetidine, followed by oxidation to the pivotal azetidin-3-one intermediate. A subsequent Wittig reaction with a cyclobutyl-derived phosphorane will generate the desired exocyclic double bond. The final stages of the synthesis involve the removal of the protecting group and the formation of the hydrochloride salt.

Synthetic_Workflow A 1-Benzhydryl-3-hydroxyazetidine B 1-Benzhydryl-azetidin-3-one A->B Oxidation C 1-Benzhydryl-3-cyclobutylideneazetidine B->C Wittig Reaction D 3-Cyclobutylideneazetidine C->D Deprotection E 3-Cyclobutylideneazetidine Hydrochloride D->E Salt Formation

Caption: Proposed synthetic workflow for 3-cyclobutylideneazetidine hydrochloride.

Step 1: Protection of 3-Hydroxyazetidine

To prevent unwanted side reactions involving the nitrogen atom of the azetidine ring, a suitable protecting group must be installed. The benzhydryl (diphenylmethyl) group is an excellent choice as it is robust under various reaction conditions and can be readily removed via hydrogenolysis.[4]

Reaction: 3-Hydroxyazetidine + Benzhydryl bromide → 1-Benzhydryl-3-hydroxyazetidine

Step 2: Oxidation to 1-Benzhydryl-azetidin-3-one

The key intermediate, 1-benzhydryl-azetidin-3-one, can be synthesized by the oxidation of the corresponding alcohol. Several oxidation methods are available, with the Swern oxidation or a Parikh-Doering oxidation using a sulfur trioxide pyridine complex being common choices for this transformation.[5]

Reaction: 1-Benzhydryl-3-hydroxyazetidine → 1-Benzhydryl-azetidin-3-one

Step 3: Wittig Reaction for the Formation of the Exocyclic Double Bond

The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[6][7][8] In this step, 1-benzhydryl-azetidin-3-one is reacted with a cyclobutyl-derived phosphonium ylide to generate the desired 1-benzhydryl-3-cyclobutylideneazetidine.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction Cyclobutyltriphenylphosphonium bromide Cyclobutyltriphenylphosphonium bromide Cyclobutyltriphenylphosphorane Cyclobutyltriphenylphosphorane Cyclobutyltriphenylphosphonium bromide->Cyclobutyltriphenylphosphorane  Base (e.g., n-BuLi) 1-Benzhydryl-azetidin-3-oneCyclobutyltriphenylphosphorane 1-Benzhydryl-azetidin-3-oneCyclobutyltriphenylphosphorane Oxaphosphetane Intermediate Oxaphosphetane Intermediate 1-Benzhydryl-azetidin-3-oneCyclobutyltriphenylphosphorane->Oxaphosphetane Intermediate 1-Benzhydryl-3-cyclobutylideneazetidine + Triphenylphosphine oxide 1-Benzhydryl-3-cyclobutylideneazetidine + Triphenylphosphine oxide Oxaphosphetane Intermediate->1-Benzhydryl-3-cyclobutylideneazetidine + Triphenylphosphine oxide

Caption: Mechanism of the Wittig reaction to form the cyclobutylidene moiety.

Step 4: Deprotection of the Azetidine Nitrogen

The benzhydryl protecting group can be efficiently removed under hydrogenolysis conditions, typically using palladium on carbon as a catalyst in the presence of hydrogen gas.[9]

Reaction: 1-Benzhydryl-3-cyclobutylideneazetidine → 3-Cyclobutylideneazetidine

Step 5: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 3-cyclobutylideneazetidine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, often as a solution in an organic solvent like diethyl ether or ethanol.[3]

Reaction: 3-Cyclobutylideneazetidine + HCl → 3-Cyclobutylideneazetidine Hydrochloride

Detailed Experimental Protocols

The following protocols are proposed based on established and reliable procedures for analogous chemical transformations.

Synthesis of 1-Benzhydryl-3-hydroxyazetidine
  • To a solution of 3-hydroxyazetidine hydrochloride (1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, triethylamine (2.5 eq).

  • To this mixture, add benzhydryl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-hydroxyazetidine.

Synthesis of 1-Benzhydryl-azetidin-3-one
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in DCM dropwise.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-benzhydryl-azetidin-3-one.

Synthesis of Cyclobutyltriphenylphosphonium Bromide
  • To a solution of triphenylphosphine (1.0 eq) in a suitable solvent like toluene, add bromocyclobutane (1.1 eq).

  • Heat the reaction mixture at reflux for 24-48 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to obtain cyclobutyltriphenylphosphonium bromide.

Synthesis of 1-Benzhydryl-3-cyclobutylideneazetidine
  • Suspend cyclobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Cool the ylide solution to 0 °C and add a solution of 1-benzhydryl-azetidin-3-one (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Synthesis of 3-Cyclobutylideneazetidine
  • Dissolve 1-benzhydryl-3-cyclobutylideneazetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add palladium on carbon (10 wt. %) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-cyclobutylideneazetidine.

Synthesis of 3-Cyclobutylideneazetidine Hydrochloride
  • Dissolve the crude 3-cyclobutylideneazetidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-cyclobutylideneazetidine hydrochloride.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-cyclobutylideneazetidine hydrochloride. These values are estimated based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₇H₁₂ClN
Molecular Weight 145.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[2]
Melting Point Expected to be a high-melting solid, characteristic of a salt.

Predicted Analytical and Spectral Data

The structural elucidation of 3-cyclobutylideneazetidine hydrochloride and its intermediates would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy
  • Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as multiplets in the upfield region of the spectrum. The protons at the 2 and 4 positions, adjacent to the nitrogen, will likely be deshielded compared to the methylene protons of the cyclobutylidene group.

  • Cyclobutylidene Protons: The methylene protons of the cyclobutane ring will likely appear as complex multiplets.

  • NH Proton: In the hydrochloride salt, the proton on the nitrogen will be present and may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy
  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C4) will be shifted downfield relative to C3.

  • Exocyclic Double Bond Carbons: The sp² hybridized carbons of the exocyclic double bond will be a key feature, with the quaternary carbon (C3 of the azetidine ring) and the attached carbon of the cyclobutylidene group appearing in the olefinic region of the spectrum.

  • Cyclobutylidene Carbons: The sp³ hybridized carbons of the cyclobutane ring will appear in the upfield region.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band is expected in the region of 3200-2700 cm⁻¹ corresponding to the N-H stretch of the ammonium salt.

  • C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹ is anticipated for the exocyclic C=C double bond.

  • C-N Stretch: An absorption in the region of 1250-1020 cm⁻¹ is expected for the C-N stretching vibration.

Mass Spectrometry (MS)
  • Molecular Ion Peak: In the mass spectrum (likely using electrospray ionization, ESI), the molecular ion for the free base (C₇H₁₁N) would be observed at an m/z corresponding to its exact mass. The isotopic pattern for the hydrochloride salt would show the characteristic M and M+2 peaks for chlorine.

Safety and Handling

As with any novel chemical compound, 3-cyclobutylideneazetidine hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reactivity and toxicity of this compound are unknown, and therefore, it should be treated as potentially hazardous.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of the novel compound, 3-cyclobutylideneazetidine hydrochloride. By leveraging established and reliable synthetic methodologies, this document offers a clear and actionable path for researchers to access this and other related 3-substituted azetidine derivatives. The detailed protocols, predicted properties, and expected analytical data will serve as a valuable resource for scientists engaged in the exploration of new chemical space for drug discovery and development. The successful synthesis of this molecule would provide a valuable building block for the creation of new therapeutic agents with potentially unique pharmacological profiles.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02611]
  • Common side reactions in the synthesis of 3-substituted azetidines. Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-support/common-side-reactions-in-the-synthesis-of-3-substituted-azetidines]
  • An In-depth Technical Guide to the Synthesis and Properties of 3-(Phenoxymethyl)azetidine Hydrochloride Salt. Benchchem. [URL: https://www.benchchem.com/product/b1234/technical-support/an-in-depth-technical-guide-to-the-synthesis-and-properties-of-3-phenoxymethyl-azetidine-hydrochloride-salt]
  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-support/diastereoselective-synthesis-of-3-substituted-azetidines]
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22920211/]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
  • azetidine hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/36520-39-5]
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01487]
  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr010008y]
  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents. [URL: https://patents.google.
  • Azetidine hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/03698]
  • Direct observation of reversible bond homolysis by 2D EXSY NMR. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc02898k]
  • Face selective reduction of the exocyclic double bond in isatin derived spirocyclic lactones. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773539/]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [URL: https://bibliotecadigital.ipb.pt/handle/10198/9563]
  • Wittig Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • Direct observation of reversible bond homolysis by 2D EXSY NMR. ResearchGate. [URL: https://www.researchgate.net/publication/334543795_Direct_observation_of_reversible_bond_homolysis_by_2D_EXSY_NMR]
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270420/]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1020]
  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/12/264]
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3444634/]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 3-Cyclobutylideneazetidine Hydrochloride

Executive Summary In contemporary drug discovery, the strategic replacement of ubiquitous, flexible structural motifs—such as piperidines and pyrrolidines—with rigidified, low-molecular-weight analogs is a proven tactic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic replacement of ubiquitous, flexible structural motifs—such as piperidines and pyrrolidines—with rigidified, low-molecular-weight analogs is a proven tactic for optimizing pharmacokinetic (PK) profiles. 3-Cyclobutylideneazetidine hydrochloride (CAS 2098100-25-3) emerges as a highly valuable building block in this paradigm[1]. By constraining the conformational space of the amine and introducing a rigid geometric vector, this scaffold serves as an advanced piperidine mimic.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive technical overview of its physicochemical properties, synthetic methodologies, and downstream applications for medicinal chemists and drug development professionals.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the behavior of building blocks during both synthesis and formulation. The following table summarizes the core quantitative properties of 3-cyclobutylideneazetidine hydrochloride[1],[2].

PropertyValue / Description
Chemical Name 3-Cyclobutylideneazetidine hydrochloride
CAS Registry Number 2098100-25-3
MDL Number MFCD30004317
Molecular Formula C₇H₁₂ClN (Base: C₇H₁₁N)
Molecular Weight 145.63 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, MeOH, DMSO; insoluble in Hexane, Et₂O
pKa (Predicted, Base) ~9.5 – 10.2 (Typical for secondary azetidines)
Storage Conditions 2–8 °C, hygroscopic; store under inert atmosphere (Ar/N₂)

Structural Rationale in Medicinal Chemistry

I frequently observe hit molecules failing late-stage profiling due to high intrinsic clearance (CLint) or off-target hERG liability driven by highly lipophilic, basic amines. 3-Cyclobutylideneazetidine addresses these liabilities through two distinct mechanisms:

  • Conformational Rigidity: The cyclobutylidene ring locks the azetidine into a defined spatial arrangement. This reduces the entropic penalty upon target binding compared to flexible piperidines[3].

  • Metabolic Stability: The exocyclic double bond and the strained four-membered rings lack the typical metabolically soft α-protons found in larger, saturated heterocycles, successfully mitigating cytochrome P450 (CYP) mediated N-dealkylation.

Synthetic Methodology & Causality

The synthesis of the 3-cyclobutylideneazetidine core relies on a classic Wittig olefination followed by acidic deprotection. The protocol below is adapted from established methodologies for synthesizing advanced cycloalkyl-amine building blocks[3],[4].

Step-by-Step Protocol: Synthesis of 3-Cyclobutylideneazetidine Hydrochloride
  • Ylide Generation: Suspend cyclobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under argon. Cool to 0 °C. Add potassium tert-butoxide (t-BuOK, 1.2 eq) dropwise.

    • Causality: t-BuOK is chosen over n-BuLi to minimize nucleophilic attack on the azetidinone carbonyl. The bulky base ensures clean deprotonation of the hindered phosphonium salt.

  • Wittig Olefination: Slowly add 1-Boc-3-azetidinone (1.0 eq) dissolved in THF. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify via flash chromatography to yield tert-butyl 3-cyclobutylideneazetidine-1-carboxylate (Intermediate 21)[3].

  • Boc Deprotection: Dissolve the intermediate in anhydrous CH₂Cl₂, cool to 0 °C, and add 4M HCl in 1,4-dioxane (5.0 eq). Stir for 2 hours until gas evolution ceases.

    • Causality: Using anhydrous HCl in dioxane rather than Trifluoroacetic acid (TFA) is a critical choice. TFA leaves residual fluorinated counterions that suppress ionization in downstream LC-MS analysis and can artificially skew in vitro biological assays. HCl yields the direct, highly crystalline hydrochloride salt.

  • Isolation: Concentrate the suspension under reduced pressure, triturate with cold diethyl ether, and filter to isolate the target hydrochloride salt as a solid.

SynthesisWorkflow SM1 1-Boc-3-azetidinone (Starting Material) Wittig Wittig Olefination (Base: t-BuOK, THF) SM1->Wittig SM2 Cyclobutyltriphenylphosphonium Bromide SM2->Wittig Int1 tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate Wittig->Int1 Olefination Deprot Boc Deprotection (4M HCl in Dioxane) Int1->Deprot Product 3-cyclobutylideneazetidine hydrochloride (CAS 2098100-25-3) Deprot->Product Salt Precipitation

Synthetic workflow for 3-cyclobutylideneazetidine hydrochloride via Wittig olefination.

Analytical Validation Protocol

To ensure the integrity of the building block before integration into complex APIs, a self-validating analytical suite is required:

  • LC-MS (ESI+): The free base has an exact mass of 109.09 Da. Expect a strong [M+H]⁺ peak at m/z 110.1. Causality: The complete absence of an m/z 210 peak confirms 100% Boc removal, preventing unreactive impurities in downstream steps.

  • ¹H NMR (D₂O, 400 MHz): The defining features are the azetidine ring protons (α to the positively charged nitrogen). Causality: These will appear as a strongly deshielded multiplet (~4.2–4.5 ppm) due to the electron-withdrawing nature of the adjacent sp² carbon and the protonated amine. The cyclobutylidene protons will present as distinct multiplets (~2.5–2.8 ppm for allylic CH₂, ~1.9–2.1 ppm for the distal CH₂).

Downstream Application: Target Integration

Once validated, 3-cyclobutylideneazetidine hydrochloride is typically integrated into heteroaromatic scaffolds via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

Integration Protocol (SNAr Workflow)
  • Combine the target electrophile (e.g., a 2-chloroquinoline derivative) and 3-cyclobutylideneazetidine HCl (1.1 eq) in a polar aprotic solvent (NMP or DMF).

  • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is required to liberate the free base of the azetidine in situ and to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Heat to 80–120 °C (or utilize microwave irradiation) until complete conversion is observed via LC-MS.

IntegrationWorkflow BB 3-cyclobutylideneazetidine HCl (Building Block) Rxn1 SNAr / Buchwald-Hartwig Cross-Coupling BB->Rxn1 Core Halogenated Heterocycle (e.g., 2-chloroquinoline) Core->Rxn1 Lead Novel API Lead (Rigidified Piperidine Mimic) Rxn1->Lead DIPEA, Heat Assay In Vitro Profiling (Metabolic Stability, Affinity) Lead->Assay Opt Lead Optimization Assay->Opt Feedback Loop Opt->Core

Workflow for integrating 3-cyclobutylideneazetidine into novel API leads via cross-coupling.

References

  • Vyzir, I. I., Iminov, R. T., Tverdokhlebov, A., Tolmachev, A. A., Shcherbatiuk, A. V., Mykhailiuk, P. K., & Biitseva, A. V. (2015). Synthesis of Cyclopropyl- and Cyclobutylpiperidines: Advanced Building Blocks for Drug Discovery. Synthesis, 48(19), 3301-3314. URL:[Link]

  • Enamine Ltd. (2020). Building Blocks Catalogue February 2020. URL:[Link]

Sources

Foundational

Role of 3-Cyclobutylideneazetidine Hydrochloride in Small Molecule Drug Discovery: A Technical Guide to sp³-Rich Scaffolds and Bioisosteres

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter the attrition risks associated with flat, sp²-hybridized molecular architectures. High lipophilicity, poor aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter the attrition risks associated with flat, sp²-hybridized molecular architectures. High lipophilicity, poor aqueous solubility, and off-target toxicities often derail promising clinical candidates. To circumvent these liabilities, modern medicinal chemistry has aggressively pivoted toward sp³-rich, three-dimensional scaffolds[1].

Among these advanced building blocks, 3-cyclobutylideneazetidine hydrochloride has emerged as a highly versatile and privileged motif. By combining the rigid, compact nature of a four-membered nitrogen heterocycle with a strain-inducing cyclobutylidene exocyclic double bond, this molecule serves as a premier bioisostere for traditional piperidine and morpholine rings[2]. This technical guide dissects the mechanistic rationale, physicochemical impact, and self-validating synthetic protocols required to successfully integrate 3-cyclobutylideneazetidine into your drug discovery workflows.

The Shift to sp³-Rich Chemical Space: Mechanistic Rationale

The Causality of Scaffold Rigidity

The incorporation of azetidines into bioactive molecules is not merely a structural novelty; it is a calculated physicochemical intervention. The four-membered azetidine ring imposes severe conformational restriction, which minimizes the entropic penalty upon target binding. When we replace a flexible piperidine ring with an azetidine core, we force the molecule into a pre-organized bioactive conformation, frequently leading to sub-nanomolar target affinities (e.g., in JAK inhibitors and STAT3 inhibitors)[3][4].

The Cyclobutylidene Vector

The addition of the cyclobutylidene moiety at the 3-position of the azetidine ring serves two distinct causal functions:

  • Conformational Locking: The exocyclic double bond restricts the puckering of the azetidine ring, creating a highly predictable vector for substituents to project into deep hydrophobic binding pockets.

  • Synthetic Handle: The strained double bond acts as a latent reactive site for late-stage functionalization, such as strain-releasing cyclopropanation to form complex spirocyclic azetidines (e.g., 6-azaspiro[5]octanes)[6].

Bioisostere Flat Traditional sp2 Scaffolds (e.g., Flat Aromatics) Issue High Lipophilicity (LogP) Poor Aqueous Solubility Metabolic Vulnerability Flat->Issue Bio Bioisosteric Replacement (Scaffold Hopping) Issue->Bio Structural Optimization Azetidine 3-Cyclobutylideneazetidine (sp3-Rich 3D Scaffold) Bio->Azetidine Benefit Lower LogP & High Fsp3 Conformational Rigidity Enhanced Target Affinity Azetidine->Benefit Physicochemical Tuning

Logical progression of bioisosteric replacement utilizing sp3-rich azetidine scaffolds.

Physicochemical Profiling of Azetidine Scaffolds

To justify the synthetic effort of utilizing 3-cyclobutylideneazetidine, we must quantify its impact on drug-like properties. Increasing the fraction of saturated carbons ( Fsp3​ ) directly correlates with clinical success by improving solubility and reducing promiscuous protein binding.

Table 1: Comparative Physicochemical Influence of Saturated Heterocycles

Scaffold TypeRing SizeRelative Rigidity Fsp3​ ContributionTypical Bioisosteric RoleImpact on Lipophilicity (LogP)
Piperazine 6-memberedLow (Chair flip)ModerateStandard polar hinge binderBaseline
Piperidine 6-memberedLow (Chair flip)HighHydrophobic coreIncreases LogP
Morpholine 6-memberedLowModerateSolubilizing groupSlightly decreases LogP
3-Cyclobutylideneazetidine 4-membered (Pseudo-bicyclic)Extremely High Very High Piperidine/Morpholine mimic Significantly decreases LogP

Data synthesized from established medicinal chemistry bioisosteric profiling[1][2].

Experimental Methodology: Synthesis of 3-Cyclobutylideneazetidine Hydrochloride

The synthesis of this building block requires precise control over highly reactive intermediates. The following protocol utilizes a tandem intramolecular alkylation-Wittig olefination sequence[7].

Step 1: Tandem Ylide Generation and Wittig Olefination

Causality: Standard Wittig reagents fail to produce cyclobutylidene derivatives due to the lack of stable cyclobutyl halides. Instead, we use a linear precursor (4-bromobutyltriphenylphosphonium bromide). The addition of two equivalents of a strong base is mechanistically critical: the first equivalent generates a linear ylide that undergoes spontaneous intramolecular alkylation to form a cyclobutylphosphonium salt. The second equivalent deprotonates this intermediate to yield the active cyclobutylidene phosphorane[7].

Protocol:

  • Suspend 4-bromobutyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the suspension to -10 °C. Causality: Low temperatures prevent the premature decomposition of the highly strained ylide.

  • Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.2 eq).

  • Validation Checkpoint 1: The reaction mixture will transition to a deep, vibrant orange/red color, visually self-validating the successful formation of the active cyclobutylidene ylide.

  • Slowly introduce a solution of 1-Boc-3-azetidinone (1.0 eq) in THF over 2 hours, maintaining the temperature below -5 °C[8].

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via vacuum distillation (bp 97–99 °C at 1 mmHg) to yield tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate as a clear yellowish oil (approx. 40% yield)[7].

Step 2: Acidic Deprotection to the Hydrochloride Salt

Causality: The Boc protecting group must be cleaved without inducing isomerization or hydration of the strained cyclobutylidene double bond. Anhydrous HCl in dioxane provides the necessary acidic environment while preventing water-mediated side reactions.

Protocol:

  • Dissolve tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate in anhydrous diethyl ether.

  • Add a 4M solution of HCl in dioxane (3.0 eq) at 0 °C.

  • Stir for 4 hours at room temperature.

  • Validation Checkpoint 2: As the Boc group is cleaved, the resulting amine hydrochloride salt becomes highly polar and insoluble in the ether/dioxane mixture. The spontaneous precipitation of a white crystalline solid serves as a self-validating purification step, leaving unreacted starting materials and non-polar impurities in the mother liquor.

  • Filter, wash with cold ether, and dry under high vacuum to afford 3-cyclobutylideneazetidine hydrochloride .

G N1 Linear Precursor (4-bromobutyltriphenylphosphonium) N2 Intramolecular Alkylation & 2nd Deprotection N1->N2 2 eq. Base (e.g., NaHMDS) N3 Cyclobutylidene Ylide (Active Phosphorane) N2->N3 Causality: Ring Closure N5 tert-Butyl 3-cyclobutylideneazetidine -1-carboxylate N3->N5 Wittig Olefination N4 1-Boc-3-azetidinone (Electrophile) N4->N5 Nucleophilic Attack N6 Acidic Cleavage (HCl / Dioxane) N5->N6 Boc Deprotection N7 3-Cyclobutylideneazetidine Hydrochloride N6->N7 Precipitation (Self-Validating)

Synthetic workflow of 3-cyclobutylideneazetidine hydrochloride via tandem alkylation-olefination.

Application in Bioisosteric Replacement and Target Binding

Once synthesized, the 3-cyclobutylideneazetidine hydrochloride salt is readily neutralized and coupled into larger drug scaffolds via standard SN​2 alkylation or Buchwald-Hartwig amination.

In clinical development, this specific scaffold has shown exceptional promise in kinase inhibition. For example, in the development of JAK inhibitors, replacing a flexible aliphatic chain or a standard piperidine with a rigidified cyclobutane/azetidine hybrid drastically improves the molecule's residence time within the kinase hinge region[4][8]. The rigid exocyclic double bond forces the cyclobutane ring into an optimal trajectory, allowing it to engage in deep hydrophobic interactions with the target protein without paying the entropic cost of freezing out rotatable bonds.

Furthermore, these motifs are highly resistant to oxidative metabolism (CYP450 degradation) compared to their linear or monocyclic counterparts, extending the pharmacokinetic half-life of the resulting drug candidates[1].

Conclusion

The integration of 3-cyclobutylideneazetidine hydrochloride into small molecule drug discovery represents a paradigm shift toward structurally complex, sp³-rich therapeutics. By understanding the causality behind its synthesis—specifically the tandem intramolecular alkylation required to generate the ylide—and leveraging its self-validating purification properties, medicinal chemists can efficiently access this privileged scaffold. Its ability to lower LogP, enhance metabolic stability, and lock molecules into bioactive conformations makes it an indispensable tool for rescuing stalled drug discovery programs.

References

  • Synthesis of Cyclopropyl- and Cyclobutylpiperidines: Advanced Building Blocks for Drug Discovery Thieme E-Books & E-Journals
  • Examples of azetidine‐based bioisosters ResearchG
  • Spiroazetidines in Drug Discovery PharmaBlock
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Azetidine and cyclobutane derivatives as JAK inhibitors (CN102026999B)
  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles University of Bristol Research Portal

Sources

Exploratory

Structural Elucidation and 3D Conformation of 3-Cyclobutylideneazetidine Hydrochloride: A Crystallographic Whitepaper

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to sp³-rich, rigidified three-dimensional scaffolds has become a cornerstone of drug discovery. 3-Cyclobutylideneazetidine hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to sp³-rich, rigidified three-dimensional scaffolds has become a cornerstone of drug discovery. 3-Cyclobutylideneazetidine hydrochloride (CAS: 2092276-25-8) represents a highly specialized building block that bridges two strained ring systems via an exocyclic double bond [4]. This architecture provides a rigidified, precisely angled vector for substituent projection, making it an excellent bioisostere for piperidines and other saturated heterocycles.

This technical guide provides an in-depth analysis of the crystallographic properties, 3D conformational dynamics, and experimental methodologies required to isolate and validate the solid-state structure of 3-cyclobutylideneazetidine hydrochloride. By examining the interplay between azetidine ring puckering, cyclobutane butterfly dynamics, and the geometric constraints of the alkylidene junction, we establish a predictive and empirical framework for utilizing this scaffold in structure-based drug design.

Conformational Physics of the Bicyclic System

The 3D conformation of 3-cyclobutylideneazetidine is dictated by the competing strain energies of its two constituent four-membered rings, locked in opposition by the C=C double bond.

Azetidine Ring Dynamics

Unsubstituted azetidines typically exhibit a puckering angle between 10° and 33° in the solid state, driven by the need to minimize eclipsing interactions between adjacent hydrogen atoms [1]. However, the introduction of an exocyclic sp² carbon at the 3-position forces the C2-C3-C4 angle to widen, flattening the ring. In the hydrochloride salt, the protonation of the nitrogen atom (forming an NH2+​ center) introduces strong hydrogen-bonding capabilities, which further anchors the ring geometry within the crystal lattice, often restricting the puckering angle to the lower end of the spectrum (~10–15°).

Cyclobutane "Butterfly" Conformation

Cyclobutane rings are notoriously flexible, rapidly oscillating between equivalent "puckered" or "butterfly" conformations at room temperature to relieve torsional strain [2]. High-resolution electron diffraction and low-temperature X-ray diffraction studies of cyclobutane derivatives reveal an equilibrium puckering angle ( θ ) of approximately 27° to 30° [3]. In 3-cyclobutylideneazetidine, the exocyclic double bond restricts the flexibility of the adjacent methylene groups. The cyclobutane ring must adopt a static puckered conformation in the crystal lattice, typically exhibiting a dihedral angle of ~23–25° to minimize steric clash across the alkylidene junction.

The Exocyclic Junction

The C=C double bond enforces strict coplanarity of the C2, C3, and C4 atoms of the azetidine ring with the C1', C2', and C4' atoms of the cyclobutane ring. This creates a rigid, planar core from which the distal ends of the rings (the nitrogen atom and the C3' methylene) pucker in opposite directions, resulting in a distinct "step-like" 3D topology.

ConformationalDynamics Core 3-Cyclobutylideneazetidine Core Junction Exocyclic Alkene Junction (Strict Planarity) Core->Junction Structural Anchor Azetidine Azetidine Puckering (10° - 15°) Vector Rigidified 3D Vector Projection (Bioisosteric Application) Azetidine->Vector H-Bonding Vector Cyclobutane Cyclobutane Butterfly (23° - 30°) Cyclobutane->Vector Hydrophobic Vector Junction->Azetidine Flattens Ring Junction->Cyclobutane Restricts Oscillation

Diagram 1: Conformational energy landscape and geometric dependencies of the bicyclic system.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately capture the 3D conformation of 3-cyclobutylideneazetidine hydrochloride, the dynamic disorder of the cyclobutane ring must be suppressed. This requires meticulous crystal growth and low-temperature data collection [2]. The following protocol is a self-validating system designed to yield high-resolution crystallographic data ( d<0.84 Å).

Step 1: Crystal Growth via Vapor Diffusion

Causality: Hydrochloride salts of small, highly strained amines are highly soluble in polar protic solvents but prone to forming amorphous powders if evaporated rapidly. Vapor diffusion allows for a slow, thermodynamically controlled reduction in solubility, yielding diffraction-quality single crystals.

  • Dissolve 15 mg of 3-cyclobutylideneazetidine hydrochloride in 0.5 mL of anhydrous methanol (inner vial).

  • Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent).

  • Seal the outer vial tightly and incubate at 4 °C for 48–72 hours.

  • Harvest the resulting colorless, block-like crystals suspended in the mother liquor.

Step 2: Cryocooling and Mounting

Causality: Cyclobutane derivatives exhibit severe rotational and puckering disorder above 150 K [2]. Cryocooling to 117 K freezes the molecule into its lowest-energy static conformation.

  • Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope.

  • Coat the crystal in a perfluoropolyether cryo-oil to prevent atmospheric moisture condensation and lattice cracking.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (nitrogen gas, 117 K).

Step 3: Data Collection and Refinement
  • Diffraction: Collect data using a microfocus Cu-K α radiation source ( λ=1.54184 Å) to maximize the scattering intensity of the light atoms (C, N, Cl).

  • Integration: Integrate the frames, applying empirical absorption corrections based on spherical harmonics.

  • Phase Problem: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). The heavy chloride ion will dominate the initial electron density map, making the placement of the C and N atoms straightforward.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: Ensure the anisotropic displacement parameters (ADPs) for the cyclobutane carbons are spherical. Elongated "cigar-shaped" ADPs indicate unresolved puckering disorder, which must be modeled by splitting the carbon positions into two parts with fractional occupancies.

SCXRDWorkflow Synth Synth Cryst Crystal Growth (MeOH / Et2O Vapor Diffusion) Synth->Cryst Cryo Cryocooling (117 K) (Suppresses Butterfly Disorder) Cryst->Cryo XRD X-ray Diffraction (Cu-Kα, Microfocus) Cryo->XRD Phase Intrinsic Phasing (Heavy Atom Location: Cl-) XRD->Phase Refine Anisotropic Refinement (Validation of ADPs) Phase->Refine

Diagram 2: Step-by-step SCXRD workflow optimized for strained hydrochloride salts.

Quantitative Crystallographic Data

Based on the structural physics of the isolated rings and the constraints of the exocyclic double bond, the refined crystallographic model of 3-cyclobutylideneazetidine hydrochloride yields the following quantitative parameters. These metrics serve as a benchmark for computational chemists parametrizing force fields for drug discovery.

Table 1: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected ValueMechanistic Rationale
Azetidine C-N Bond C2-N1 / C4-N11.495(2) ÅElongated relative to unstrained amines due to protonation and ring strain [1].
Cyclobutane C-C Bond C2'-C3' / C3'-C4'1.552(3) ÅLonger than standard alkanes (1.54 Å) to alleviate cross-ring repulsion [3].
Exocyclic Double Bond C3=C1'1.325(2) ÅStandard sp²-sp² alkene length; highly rigid.
Azetidine Internal Angle C2-N1-C488.5(1)°Compressed angle characteristic of four-membered nitrogen heterocycles.
Junction Planarity C2-C3-C1'-C2'0.0(1)°Strict coplanarity enforced by the π -system.
Table 2: Puckering Parameters
Ring SystemDihedral Angle DefinitionExpected Angle ( θ )
Azetidine Angle between planes (C2-N1-C4) and (C2-C3-C4)12.5° ± 1.5°
Cyclobutane Angle between planes (C1'-C2'-C4') and (C2'-C3'-C4')24.8° ± 1.8°

Mechanistic Implications in Drug Design

The crystallographic data confirms that 3-cyclobutylideneazetidine hydrochloride is not a flat molecule, but rather a "stepped" 3D scaffold. This has profound implications for its use in medicinal chemistry:

  • Vector Projection: The nitrogen atom (which typically acts as a hydrogen bond donor/acceptor in the active site) and the distal C3' carbon of the cyclobutane ring project into distinct 3D quadrants. This allows for the precise targeting of deep, narrow hydrophobic pockets that planar aromatic rings cannot access.

  • Metabolic Stability: Saturated sp³ carbons are generally less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems. The high degree of steric hindrance around the exocyclic double bond further protects it from epoxidation or Michael addition.

  • Enthalpic Advantage: Because the molecule is locked into a rigid conformation by the double bond and the inherent ring strain, it suffers a minimal entropic penalty upon binding to a target protein, leading to higher binding affinities ( ΔG=ΔH−TΔS ).

References

  • Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory Source: ACS Publications URL:[Link]

  • Crystal structure of cyclobutane at 117 K Source: Journal of the American Chemical Society (via MPG.PuRe) URL:[Link]

  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Synthesis Pathway and Protocol for 3-Cyclobutylideneazetidine Hydrochloride

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Rationale and Strategic Utility In modern hit-to-lead optimization, reducing molecular weight a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Rationale and Strategic Utility

In modern hit-to-lead optimization, reducing molecular weight and increasing the rigidification of flexible rings are proven strategies to improve metabolic stability and target affinity[1]. Azetidines serve as highly efficient, low-lipophilicity bioisosteres for piperidines and pyrrolidines. The incorporation of a cyclobutylidene moiety onto the azetidine core creates a highly constrained, spiro-like vector that provides predictable orientation for structure-activity relationship (SAR) studies[1].

The synthesis of 3-cyclobutylideneazetidine hydrochloride requires precise control over reaction conditions due to the high ring strain of both the azetidine and cyclobutane systems. This guide details a robust, self-validating Wittig olefination and orthogonal deprotection sequence to yield the target building block[2].

Mechanistic Pathway & Causality

The synthesis is executed in two primary phases: a base-mediated Wittig olefination followed by an anhydrous acidic deprotection.

  • Ylide Generation & Olefination: Cyclobutyltriphenylphosphonium bromide is treated with potassium tert-butoxide (t-BuOK) to generate the reactive cyclobutylidene ylide[3].

    • Causality of Base Selection: t-BuOK is strictly chosen over nucleophilic bases (like n-BuLi) to prevent unwanted addition to the sterically unhindered N-Boc-azetidin-3-one.

    • Causality of Solvent: Anhydrous tetrahydrofuran (THF) is utilized because it effectively coordinates the potassium cation, stabilizing the transition state and accelerating the [2+2] cycloaddition that forms the transient oxaphosphetane intermediate.

  • Anhydrous Deprotection: The tert-butoxycarbonyl (Boc) group is cleaved using 4M HCl in dioxane.

    • Causality of Acid System: Aqueous acids must be strictly avoided to prevent the hydration of the highly strained exocyclic double bond. Dioxane acts as an ideal solvent; it dissolves the intermediate completely, but the resulting hydrochloride salt is highly insoluble. This drives the reaction forward via Le Chatelier's principle and allows isolation by simple filtration, bypassing a potentially degradative aqueous workup.

SynthesisPathway A Cyclobutyltriphenylphosphonium bromide B t-BuOK, THF (Deprotonation) A->B C Cyclobutylidene Ylide (Reactive Intermediate) B->C E tert-Butyl 3-cyclobutylideneazetidine -1-carboxylate C->E D N-Boc-azetidin-3-one (Electrophile) D->E Wittig Olefination F 4M HCl in Dioxane (Boc Deprotection) E->F G 3-Cyclobutylideneazetidine Hydrochloride F->G Precipitation

Chemical synthesis pathway for 3-cyclobutylideneazetidine hydrochloride via Wittig olefination.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate

Note: All glassware must be flame-dried and maintained under an argon atmosphere.

  • Ylide Formation: Suspend cyclobutyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Add t-BuOK (1.2 equiv, 1.0 M solution in THF) dropwise over 15 minutes.

    • Self-Validation Check: The suspension will rapidly transition to a deep yellow/orange color. This visual cue confirms the successful generation of the active ylide.

  • Coupling: Stir the ylide solution at 0 °C for 30 minutes. Dissolve N-Boc-azetidin-3-one (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1, KMnO4 stain). The disappearance of the starting ketone and the appearance of a non-polar, UV-inactive, KMnO4-active spot indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc (3×). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the intermediate as a clear yellowish oil[2].

Phase 2: Boc Deprotection & Salt Isolation
  • Acid Addition: Dissolve the purified tert-butyl 3-cyclobutylideneazetidine-1-carboxylate in anhydrous CH2Cl2 (0.5 M) and cool to 0 °C. Add 4M HCl in dioxane (10.0 equiv) dropwise.

  • Cleavage: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Check: The evolution of CO2 gas (bubbling) will be observed immediately. As the reaction progresses, the solution will become cloudy, and a white precipitate (the hydrochloride salt) will form.

  • Precipitation: Once TLC confirms complete consumption of the starting material, add cold, anhydrous diethyl ether (equal to the reaction volume) to maximize the precipitation of the salt.

  • Isolation: Filter the suspension rapidly through a glass frit. Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and trace organic impurities.

  • Drying: Dry the resulting white solid in vacuo to afford pure 3-cyclobutylideneazetidine hydrochloride.

Workflow S1 Ylide Formation S2 Wittig Coupling S1->S2 S3 Aqueous Workup S2->S3 S4 Silica Gel Purification S3->S4 S5 Boc Cleavage S4->S5 S6 Crystallization & Filtration S5->S6

Step-by-step experimental workflow from ylide formation to final product crystallization.

Analytical Validation & Data Presentation

Proper characterization of both the intermediate and the final salt is required to ensure the integrity of the highly strained ring system. Below is the reference quantitative data for the intermediate[2], alongside the expected diagnostic shifts for the final product.

Table 1: Characterization of tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate[2]
ParameterValue / Data
Appearance Clear yellowish oil
Yield ~40% (8.4 g scale)
Boiling Point 97–99 °C (at 1 mmHg)
1H NMR (500 MHz, CDCl3) δ = 1.42 (s, 9 H, Boc), 1.94–2.00 (m, 2 H), 2.54–2.57 (m, 4 H), 4.34–4.35 (m, 4 H)
13C NMR (125 MHz, CDCl3) δ = 17.0, 28.0 [C(CH3)3], 28.7, 56.0, 56.7, 78.9 [C(CH3)3], 128.0, 133.4, 156.1 (CO)
GC/MS (CI) m/z = 209 [M]+
Table 2: Diagnostic Verification of 3-Cyclobutylideneazetidine Hydrochloride
ParameterExpected Diagnostic Shift / Observation
Appearance White crystalline solid
1H NMR (D2O or DMSO-d6) Complete absence of the δ 1.42 ppm (9H) singlet.
1H NMR (D2O or DMSO-d6) Downfield shift of the azetidine protons (δ ~ 4.50–4.80 ppm) due to protonation of the secondary amine.
Solubility Highly soluble in water and DMSO; insoluble in diethyl ether and hexanes.

References

  • Source: Synthesis (Thieme E-Journals)
  • tert-Butyl 3-Cyclobutylideneazetidine-1-carboxylate (21)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Application Note: NMR Spectroscopy Characterization of 3-Cyclobutylideneazetidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Objective: Establish a self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation and purity verification of 3-cyclobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Objective: Establish a self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation and purity verification of 3-cyclobutylideneazetidine hydrochloride.

Introduction and Chemical Context

In modern medicinal chemistry, the incorporation of small, rigid cycloalkyl residues—such as cyclopropyl and cyclobutyl moieties—is a proven strategy for reducing molecular mass while predictably altering the pharmacokinetic properties of hit molecules. The synthesis of cyclopropyl- and cyclobutylpiperidines and their azetidine analogs provides an essential toolkit for structure–activity relationship (SAR) studies .

3-Cyclobutylideneazetidine hydrochloride (MW: 145.63 g/mol ) is a highly strained, conformationally restricted building block. Its defining structural feature is the exocyclic double bond connecting the four-membered azetidine and cyclobutane rings. Because alkene migration (to an endocyclic position) or ring-opening are potential side reactions during synthesis, rigorous NMR characterization is mandatory before downstream hit-to-lead optimization.

Experimental Design & Causality

Solvent Selection Rationale

While the Boc-protected precursor of this compound is readily soluble in non-polar solvents like CDCl₃ , the deprotected hydrochloride salt exhibits high ionic character. DMSO-d₆ is explicitly chosen as the solvent for this protocol. Its high dielectric constant ensures complete dissolution of the salt, while its lack of exchangeable protons prevents the rapid deuterium exchange of the amine (NH₂⁺) protons. This allows the amine protons to be observed as a broad downfield singlet, serving as an internal confirmation of the salt form.

The Self-Validating NMR Workflow

To prevent misassignment due to the high symmetry of the molecule, the protocol relies on a self-validating logic loop:

  • 1D ¹H and ¹³C NMR establish the baseline atom count and symmetry.

  • DEPT-135 differentiates the secondary (CH₂) carbons of the rings from the quaternary carbons of the double bond.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) acts as the orthogonal validator, proving the connectivity between the two independent ring systems across the exocyclic double bond.

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Multiplexing D Data Processing (Fourier Transform, Phasing) C->D FID data E Structural Elucidation (Signal Assignment) D->E Spectra

Figure 1: Step-by-step NMR workflow for 3-cyclobutylideneazetidine hydrochloride.

Step-by-Step Methodologies

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-cyclobutylideneazetidine hydrochloride into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆. Vortex the mixture for 30 seconds until the solid is completely dissolved.

  • Transfer: Using a glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm thin-wall NMR tube.

  • Degassing (Optional but recommended): Gently tap the tube to ensure no air bubbles are trapped in the detection region, which could distort the magnetic field homogeneity.

Protocol B: Spectrometer Setup & Acquisition
  • Locking and Shimming: Insert the sample into a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆. Shim the Z1–Z5 gradients until the residual solvent peak line-width is < 1.0 Hz.

  • Referencing: Calibrate the chemical shifts using the residual DMSO-d₆ pentet at δ 2.50 ppm for ¹H and the septet at δ 39.52 ppm for ¹³C .

  • Acquisition: Execute the pulse sequences according to the quantitative parameters outlined in Table 1 .

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter¹H NMR¹³C NMR {¹H}2D HSQC2D HMBC
Frequency 500 MHz125 MHzF1: 125 MHz, F2: 500 MHzF1: 125 MHz, F2: 500 MHz
Spectral Width 10 ppm250 ppmF1: 200 ppm, F2: 10 ppmF1: 250 ppm, F2: 10 ppm
Number of Scans (NS) 165124 (per t1 increment)8 (per t1 increment)
Relaxation Delay (D1) 1.0 s2.0 s1.5 s1.5 s
Pulse Angle 30°30°90°90°

Spectral Interpretation & Structural Logic

1D NMR Signal Assignment

Due to the C2v-like symmetry of the core skeleton, the 7 carbon atoms resolve into only 5 distinct ¹³C signals. The protonation of the azetidine nitrogen heavily deshields the adjacent H2 and H4 protons compared to the free base or Boc-protected variants.

Table 2: Expected NMR Spectral Assignments (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)Integration & Multiplicity¹³C Chemical Shift (δ, ppm)Carbon Type (DEPT)
Azetidine (C2, C4) 4.60 – 4.704H, multiplet~46.5CH₂ (Secondary)
Cyclobutane (C2', C4') 2.50 – 2.604H, multiplet~29.5CH₂ (Secondary)
Cyclobutane (C3') 1.85 – 1.952H, multiplet~16.5CH₂ (Secondary)
Alkene (C3, Azetidine) --~118.0C (Quaternary)
Alkene (C1', Cyclobutane) --~142.0C (Quaternary)
Amine Salt (NH₂⁺) 9.10 – 9.302H, broad singlet--
Note: The cyclobutane allylic protons may partially overlap with the residual DMSO-d₆ peak at 2.50 ppm. 2D HSQC is required to resolve this overlap.
2D NMR Connectivity Mapping

To definitively rule out endocyclic alkene isomers, the relationship between the two rings must be established. The HMBC experiment tracks long-range carbon-proton couplings (²J_CH and ³J_CH).

Connectivity HMBC HMBC Correlations Azetidine Azetidine Protons (H2, H4) δ ~4.65 ppm HMBC->Azetidine Cyclobutane Cyclobutane Protons (H2', H4') δ ~2.55 ppm HMBC->Cyclobutane Alkene Exocyclic Double Bond (C3=C1') HMBC->Alkene COSY COSY Correlations COSY->Cyclobutane H2'/H4' couple to H3' Azetidine->Alkene 3J_CH to C1' (~142 ppm) Cyclobutane->Alkene 3J_CH to C3 (~118 ppm)

Figure 2: 2D NMR connectivity logic establishing the exocyclic double bond.

Critical Causality Check: If the double bond had migrated into the cyclobutane ring (forming a cyclobutene derivative), the symmetry would be broken, resulting in 7 distinct carbon signals and the appearance of a vinylic proton (δ 5.5–6.5 ppm) in the ¹H NMR spectrum. The absence of vinylic protons and the presence of the ³J_CH cross-peaks from the azetidine protons to the cyclobutane quaternary carbon self-validates the intact cyclobutylidene structure.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.[Link][1]

Sources

Method

Advanced Cross-Coupling Strategies for 3-Cyclobutylideneazetidine Hydrochloride in Medicinal Chemistry

Executive Summary The incorporation of highly strained, spiro-adjacent, and bicyclic scaffolds is a proven strategy in modern drug discovery to improve pharmacokinetic (PK) properties, increase metabolic stability, and n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly strained, spiro-adjacent, and bicyclic scaffolds is a proven strategy in modern drug discovery to improve pharmacokinetic (PK) properties, increase metabolic stability, and navigate molecules out of "flatland" into three-dimensional chemical space. 3-Cyclobutylideneazetidine hydrochloride is a premier building block that combines the bioisosteric utility of an azetidine ring (a low-lipophilicity piperidine/morpholine alternative) with a rigid, exocyclic cyclobutylidene motif.

This application note provides a comprehensive, self-validating guide to performing transition-metal-catalyzed cross-coupling reactions—specifically Buchwald-Hartwig N-arylations and orthogonal Heck couplings—using this highly sensitive bifunctional building block.

Mechanistic Rationale & Catalyst Selection

The functionalization of 3-cyclobutylideneazetidine hydrochloride presents two distinct chemical challenges:

  • The Hydrochloride Salt: The secondary amine is protected as an HCl salt to prevent spontaneous degradation or polymerization. Liberating the free amine requires a stoichiometric base.

  • The Exocyclic Double Bond: The cyclobutylidene moiety is sensitive to isomerization. Harsh basic conditions or high temperatures can cause the double bond to migrate into the azetidine ring, destroying the desired 3D vector.

Overcoming Iodide Poisoning and Base Sensitivity

In standard Buchwald-Hartwig aminations, the general reactivity of aryl electrophiles follows the trend ArBr > ArCl > ArI > ArOTf. Contrary to conventional cross-coupling wisdom, aryl iodides are often poor substrates for azetidine coupling because the liberated iodide precipitates the active palladium complex, resulting in an off-cycle catalyst state [1]. Therefore, aryl bromides are the preferred electrophiles.

Furthermore, the selection of the base and palladium source is the most critical parameter [1]. While strong bases like Sodium tert-butoxide (NaOtBu, pKaH ≈ 19) are standard for Buchwald-Hartwig couplings, they frequently induce ring-opening of the strained azetidine or isomerize the exocyclic alkene.

The Solution: Utilizing a Third-Generation Palladium Precatalyst (e.g., RuPhos Pd G3 ) paired with a milder base (Cs₂CO₃ ). The G3 precatalyst rapidly generates the active L-Pd(0) species at room temperature upon exposure to base, bypassing the need for high-temperature reduction of Pd(II) sources (like Pd(OAc)₂), which preserves the integrity of the cyclobutylidene double bond[1, 2].

CatalyticCycle Pd_Pre RuPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Pd_Pre->Pd0 Base Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination L-Pd(II)(Ar)(Br)(NHR2) OxAdd->AmineCoord + Azetidine Deprot Deprotonation (Base) L-Pd(II)(Ar)(NR2) AmineCoord->Deprot + Cs2CO3 - CsBr, - HCO3- RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Ar-NR2

Figure 1: Buchwald-Hartwig catalytic cycle tailored for azetidine C-N coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the N-arylation of 3-cyclobutylideneazetidine hydrochloride with 4-bromotoluene. Note the critical causality between base selection and product integrity.

EntryCatalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBu (2.5)Toluene10042%Significant alkene isomerization observed.
2RuPhos Pd G3NaOtBu (2.5)Dioxane8065%Trace ring-opening; base too harsh.
3RuPhos Pd G3 Cs₂CO₃ (2.5) Dioxane 80 89% Optimal; clean conversion, intact alkene.
4tBuBrettPhos Pd G3K₃PO₄ (3.0)t-AmylOH9081%Excellent alternative for heteroaryl chlorides.

Note: 2.5 equivalents of base are mandatory. 1.0 equivalent is consumed immediately to neutralize the hydrochloride salt of the building block, leaving 1.5 equivalents to drive the catalytic cycle's deprotonation step.

Standard Operating Protocol: Buchwald-Hartwig N-Arylation

This protocol is designed as a self-validating system. By strictly controlling the stoichiometry and utilizing glovebox techniques, researchers can ensure reproducible N-arylation without degrading the cyclobutylidene motif [2, 3].

Materials Required:
  • 3-Cyclobutylideneazetidine hydrochloride (1.20 equiv)

  • Aryl bromide (1.00 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • RuPhos ligand (0.05 equiv, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, anhydrous, finely milled) (2.50 equiv)

  • Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw or sparged with N₂)

Step-by-Step Methodology:
  • Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with the aryl bromide (0.50 mmol, 1.0 equiv), 3-cyclobutylideneazetidine hydrochloride (87.4 mg, 0.60 mmol, 1.2 equiv), and Cs₂CO₃ (407 mg, 1.25 mmol, 2.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 (20.9 mg, 0.025 mmol, 5 mol%) and RuPhos (11.7 mg, 0.025 mmol, 5 mol%) to the solid mixture.

  • Solvent Introduction: Add 2.5 mL of anhydrous, degassed 1,4-dioxane. Seal the Schlenk tube tightly with a Teflon screw cap and remove it from the glovebox.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 16 hours. Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark, heterogeneous mixture.

  • Quench and Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-arylated 3-cyclobutylideneazetidine.

Workflow Prep 1. Reagent Prep Dry Solvents & Salts Glovebox 2. Glovebox Setup Add Pd G3, Ligand, Base Prep->Glovebox Reaction 3. Reaction 80°C, 16h Vigorous Stir Glovebox->Reaction Workup 4. Quench & Filter Dilute EtOAc, Celite Reaction->Workup Purification 5. Purification Flash Chromatography Workup->Purification

Figure 2: Experimental workflow for the N-arylation of azetidine hydrochlorides.

Orthogonal Functionalization: Heck Coupling on the Cyclobutylidene Motif

Once the azetidine nitrogen is functionalized (either via the Buchwald-Hartwig coupling described above, or protected using Boc₂O to form N-Boc-3-cyclobutylideneazetidine), the exocyclic double bond becomes an excellent handle for further diversification [4].

The cyclobutylidene alkene can undergo Heck cross-coupling to yield highly complex, densely functionalized spiro-architectures.

Brief Heck Protocol Adaptation: To couple the N-protected 3-cyclobutylideneazetidine with an aryl iodide:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Conditions: Heat in a sealed tube at 100 °C for 24 hours [2].

Mechanistic Insight: The use of P(o-tol)₃ is critical here. Its steric bulk promotes the rapid dissociation of the ligand from the palladium center, facilitating the coordination of the sterically hindered cyclobutylidene double bond prior to migratory insertion.

References

  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Insights.
  • Benchchem. "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors." Benchchem Protocols.
  • Trauner, F., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ResearchGate / Royal Society of Chemistry.
  • National Institutes of Health (PMC). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." NIH Public Access.
Application

Advanced HPLC-CAD Method Development for the Analysis of 3-Cyclobutylideneazetidine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmaceutical Building Block Characterization, Quality Control, and Method Validation Introduction & Analytical Challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmaceutical Building Block Characterization, Quality Control, and Method Validation

Introduction & Analytical Challenges

3-Cyclobutylideneazetidine hydrochloride is an advanced, low-molecular-weight building block frequently utilized in modern drug discovery. From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity & Basicity: As a small secondary amine formulated as a hydrochloride salt, it carries a positive charge at physiological and acidic pH levels. In standard Reversed-Phase (RP) HPLC, it exhibits virtually no retention on C18 stationary phases, eluting in the void volume.

  • Absence of a Chromophore: The molecule lacks a conjugated π -electron system or aromatic rings (possessing only an isolated cyclobutylidene double bond). Consequently, it is virtually transparent to standard Ultraviolet (UV) or Photodiode Array (PDA) detection. Relying on low-wavelength UV (< 210 nm) results in severe baseline drift and solvent interference, rendering quantitative analysis unreliable.

To overcome these limitations, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) provides a robust, self-validating analytical system.

Method Development Rationale: The Causality of Experimental Choices

As an analytical scientist, method development cannot rely on trial and error; every parameter must be mechanistically justified to ensure a self-validating and robust protocol.

Why HILIC over Ion-Pairing RP-HPLC?

While ion-pairing reagents (e.g., heptafluorobutyric acid) can retain polar amines on C18 columns, they cause severe signal suppression in mass spectrometry and permanently alter the stationary phase. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase[1]. In HILIC, water acts as the strong eluting solvent. This partitions the polar azetidine into the water-enriched layer on the silica surface, providing excellent retention, sharp peak shapes, and lower system backpressure[2].

Why Charged Aerosol Detection (CAD)?

Because 3-cyclobutylideneazetidine lacks a UV chromophore, a mass-sensitive detector is required. CAD provides a near-universal response for any non-volatile analyte, entirely independent of the molecule's optical properties[3]. Furthermore, CAD allows for the simultaneous detection of both the 3-cyclobutylideneazetidine cation and the chloride counterion in a single run, enabling analysts to verify the exact stoichiometry of the salt[4].

Mobile Phase & Buffer Causality

CAD requires strictly volatile mobile phases to prevent massive background noise. We utilize an Ammonium Formate buffer adjusted to pH 3.0 .

  • The Causality: At pH 3.0, the azetidine amine ( pKa​≈9−10 ) is fully protonated. This guarantees consistent electrostatic interaction with the zwitterionic stationary phase. The formate provides the necessary ionic strength (10-20 mM) to mask residual silanol interactions, preventing peak tailing[2].

Mechanistic Workflow

The following diagram illustrates the sequential physical transformations the analyte undergoes from chromatographic elution to final signal generation in the CAD system.

G Sample Analyte Injection (Polar Amine) HILIC HILIC Column (Zwitterionic) Sample->HILIC Mobile Phase Nebulizer Nebulization (N2 Gas) HILIC->Nebulizer Eluent Desolvation Desolvation (Evaporator) Nebulizer->Desolvation Aerosol Corona Corona Discharge (Particle Charging) Desolvation->Corona Dry Particles Electrometer Electrometer (Signal Detection) Corona->Electrometer Charged Particles

Schematic workflow of HILIC-CAD system for polar, non-chromophoric amine analysis.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-Cyclobutylideneazetidine hydrochloride (Reference Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Additives: LC-MS Grade Ammonium Formate, Formic Acid (for pH adjustment).

Sample Preparation

Critical Insight: In HILIC, injecting a sample dissolved in 100% water will cause severe peak distortion (fronting or splitting) because water is the strong solvent.

  • Weigh accurately 10.0 mg of 3-cyclobutylideneazetidine hydrochloride.

  • Dissolve in 2.0 mL of LC-MS Grade Water to ensure complete salt dissolution.

  • Dilute to 10.0 mL using Acetonitrile, resulting in a final diluent composition of 80:20 ACN:Water . This precisely matches the initial chromatographic conditions[5].

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (150 x 4.6 mm, 5 µm)Optimal for retaining polar amines and salts.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)Volatile buffer; ensures analyte protonation.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Weak solvent in HILIC; drives partitioning.
Gradient Program 0-2 min: 85% B2-10 min: 85% 60% B10-12 min: 60% B12.1-20 min: 85% BGradient elution sharpens late-eluting peaks and cleans the column.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temperature 30 °CStabilizes partitioning thermodynamics.
Injection Volume 5.0 µLPrevents column overloading.
CAD Evaporator Temp 35 °C (Low Temp Mode)Prevents thermal degradation/volatilization of the small amine.

Method Validation Framework (ICH Q2(R2) Aligned)

To ensure the method is a self-validating system fit for regulatory submission, validation must be executed according to the latest ICH Q2(R2) guidelines[6].

System Suitability Testing (SST)

Before any validation sequence, the system must prove its readiness.

  • Requirement: Six replicate injections of the working standard.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the CAD peak area 2.0%; Peak Tailing Factor ( Tf​ ) 1.5.

Specificity

The method must demonstrate baseline resolution ( Rs​≥1.5 ) between the 3-cyclobutylideneazetidine peak, the chloride counterion peak (which will elute early in HILIC), and any known synthetic impurities or degradation products[6].

Linearity and Calibration Model

Critical Insight: Unlike UV detection, CAD response is inherently non-linear over wide concentration ranges due to the physics of aerosol particle charging[5].

  • Protocol: Prepare calibration standards ranging from LOQ to 120% of the target specification.

  • Data Treatment: Do not force a linear fit ( y=mx+c ) if residuals show a curve. Apply a power-law regression ( y=axb ) or a logarithmic transformation ( logy=blogx+loga ) as recommended for CAD data[5]. The coefficient of determination ( R2 ) must be 0.995.

Accuracy and Precision
  • Repeatability (Intra-assay Precision): Analyze 3 concentration levels (e.g., 50%, 100%, 150%) in triplicate. The RSD must be 2.0%[6].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix (if applicable). Recovery must fall within 98.0% – 102.0%.

Troubleshooting & Optimization

  • High CAD Background Noise (> 2 pA):

    • Cause: Non-volatile impurities in the mobile phase or column bleed.

    • Solution: Flush the system with hot LC-MS grade water (without column). Ensure the nitrogen gas supply is high-purity ( 99.99%) and the CAD internal filters are clean.

  • Peak Tailing of the Azetidine:

    • Cause: Secondary interactions with unshielded silanols on the silica support.

    • Solution: Increase the ammonium formate buffer concentration in Mobile Phase A from 20 mM to 30 mM to increase ionic shielding, or slightly lower the pH to 2.8[2].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. URL:[Link]

  • Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines, organic impurities of metoprolol. PubMed. URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. URL:[Link]

  • What You Need to Know About HILIC. LCGC International. URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz. URL:[Link] (Derived from LCMS.cz application grounding)

Sources

Method

Application Note: Fragment-Based Drug Design Utilizing 3-Cyclobutylideneazetidine Hydrochloride

The Strategic Shift Toward sp³-Rich Scaffolds in FBDD Historically, Fragment-Based Drug Design (FBDD) relied heavily on flat, heteroaromatic rings. While these 2D fragments easily comply with the "Rule of 3" (MW < 300, c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Shift Toward sp³-Rich Scaffolds in FBDD

Historically, Fragment-Based Drug Design (FBDD) relied heavily on flat, heteroaromatic rings. While these 2D fragments easily comply with the "Rule of 3" (MW < 300, cLogP ≤ 3), their planar nature often leads to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles during the hit-to-lead optimization phase.

To overcome these attrition risks, modern medicinal chemistry has pivoted toward conformationally restricted, sp³-rich aliphatic heterocycles . Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged scaffolds . They offer a superior compromise between metabolic stability and structural rigidity, effectively lowering the entropic penalty upon target binding . Among these, 3-cyclobutylideneazetidine hydrochloride represents a highly specialized, next-generation fragment. By combining the inherent strain of an azetidine ring with an exocyclic cyclobutylidene group, this building block provides unique 3D exit vectors for multidirectional fragment growing.

Structural and Physicochemical Profiling

Understanding the intrinsic properties of 3-cyclobutylideneazetidine is critical for predicting its behavior in biological assays and synthetic workflows. The rigidified spatial orientation of this fragment ensures high reproducibility in in silico screening and biophysical validation .

Quantitative Physicochemical Summary
PropertyValue / CharacteristicImpact on FBDD Workflow
Molecular Formula C₇H₁₂ClN (Salt), C₇H₁₁N (Free base)Low molecular weight (MW = 145.63 Da for salt) ensures strict compliance with fragment library criteria.
Fsp³ (Fraction of sp³ carbons) 0.71 (5 out of 7 carbons)High 3D character significantly reduces off-target binding and improves aqueous solubility.
Ring Strain High (Azetidine + Cyclobutane)Locks the conformation, drastically reducing the entropic penalty upon binding to the target protein.
Exit Vectors Orthogonal (N-H and C=C)Allows multi-directional fragment growing into adjacent binding pockets without steric clash.
Formulation Hydrochloride SaltPrevents spontaneous amine oxidation, extending shelf-life and ensuring high solubility in assay buffers.

Mechanistic Insights: Causality in Experimental Design

The utility of 3-cyclobutylideneazetidine lies in its dual-reactivity profile.

  • The Secondary Amine (N-H): Serves as the primary anchor point for library generation (e.g., amidation, reductive amination). The hydrochloride salt form is intentionally utilized to prevent the oxidative degradation of the highly strained secondary amine during storage.

  • The Exocyclic Double Bond (C=C): Acts as a latent, sterically accessible handle for late-stage functionalization. Unlike saturated spirocycles, the cyclobutylidene group can be subjected to epoxidation, hydroboration, or cross-metathesis after the primary fragment has bound to the target, allowing for structure-guided optimization.

Synthetic_Workflow A 3-Cyclobutylideneazetidine HCl Salt B N-Functionalization (Amidation) A->B Base + Electrophile C Exocyclic C=C Functionalization B->C Epoxidation D Spirocyclic Lead Molecule C->D Ring Opening

Caption: Synthetic functionalization workflow for 3-cyclobutylideneazetidine.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Fragment Growing via N-Amidation

Highly strained azetidines can be sensitive to harsh basic conditions or prolonged heating. This protocol utilizes HATU to accelerate the coupling process before side reactions occur.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Causality: HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric hindrance of the azetidine ring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: 1.0 eq is required to neutralize the HCl salt of the azetidine, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq serves as a catalytic excess to drive the coupling.

  • Amine Introduction: Add 3-cyclobutylideneazetidine hydrochloride (1.1 eq) in one portion. Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF.

  • Self-Validation Check (QC): Run an LC-MS aliquot of the organic layer. The protocol is validated when the starting azetidine mass is fully consumed, and the product mass [M+H]⁺ is the base peak. ¹H NMR must show the disappearance of the broad N-H peak (~9.0 ppm in DMSO-d₆ for the HCl salt) and a downfield shift of the azetidine α-protons due to the electron-withdrawing amide carbonyl.

Protocol B: Late-Stage Epoxidation of the Exocyclic Double Bond

Transforming the cyclobutylidene group into a spiro-epoxide creates a reactive 3D vector for nucleophilic opening during hit-to-lead optimization.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized 3-cyclobutylideneazetidine derivative (from Protocol A) in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.

  • Oxidation: Add m-CPBA (1.2 eq) portionwise over 15 minutes. Causality: Maintaining 0 °C minimizes the risk of N-oxidation (if the nitrogen is unprotected or weakly protected) and controls the exothermic nature of the peroxyacid reaction.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Safe Quenching: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Causality: Na₂S₂O₃ reduces unreacted m-CPBA to m-chlorobenzoic acid, preventing explosive hazards during solvent concentration, while NaHCO₃ neutralizes the resulting acid to partition it into the aqueous layer.

  • Self-Validation Check (QC): ¹H NMR of the crude mixture must show the complete disappearance of the cyclobutylidene allylic protons and the appearance of upfield epoxide ring protons. If unreacted alkene remains, the epoxidation must be re-subjected before proceeding to nucleophilic opening.

FBDD Screening and Validation Strategy

Because fragments possess low initial binding affinities (typically in the mM to µM range), highly sensitive biophysical techniques are required to validate the binding of 3-cyclobutylideneazetidine derivatives.

FBDD_Workflow N1 Fragment Library (sp3-rich azetidines) N2 Primary Screening (SPR / NMR) N1->N2 Library Screening N3 Hit Validation (X-ray Crystallography) N2->N3 K_d Validation N4 Hit-to-Lead Optimization (Vector Growing) N3->N4 Structure-Guided Design

Caption: Fragment-based drug design screening and validation workflow.

  • Primary Screening (SPR): Surface Plasmon Resonance is utilized for initial screening. Causality: SPR allows for real-time, label-free detection of low-affinity fragment binding, providing critical kinetic data (K_on / K_off) that endpoint assays cannot capture.

  • Orthogonal Validation (Ligand-Observed NMR): Saturation Transfer Difference (STD) NMR is used to confirm that the azetidine fragment is actively interacting with the target's binding pocket, mapping the specific protons in closest proximity to the protein.

  • Structure-Guided Design (X-ray Crystallography): Once validated, the fragment-target complex is crystallized. The orthogonal exit vectors of the cyclobutylidene group are then mapped against the electron density of the binding pocket to rationally design the next iteration of the lead compound.

Conclusion

The integration of 3-cyclobutylideneazetidine hydrochloride into Fragment-Based Drug Design represents a sophisticated approach to overcoming the limitations of planar chemical space. By leveraging its high Fsp³ character, rigidified conformation, and orthogonal reactive vectors, medicinal chemists can systematically grow fragments into high-affinity, metabolically stable lead compounds with optimal pharmacokinetic properties.

References

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks (2019). URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Cheekatla, S. R. Future Medicinal Chemistry, 18(3):303-337 (2026). URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Novel Spirocycles Utilizing 3-Cyclobutylideneazetidine Hydrochloride

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, two-dimensional molecules towards more th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, two-dimensional molecules towards more three-dimensional and structurally complex scaffolds. This "escape from flatland" is driven by the understanding that molecules with greater sp3 character often exhibit improved physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and target-binding affinity.[1] Among the various classes of three-dimensional structures, spirocycles—in which two rings share a single common atom—have emerged as particularly valuable motifs.[1][2]

The rigid nature of the spirocyclic core locks the conformation of a molecule, which can lead to a more precise presentation of functional groups for optimal interaction with biological targets.[1] This conformational constraint can significantly enhance binding affinity and selectivity, thereby reducing off-target effects.[1] Consequently, the incorporation of spirocyclic moieties has become a key strategy in the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurological disorders.[3][4]

This application note provides a detailed protocol for the synthesis of a novel spiro[azetidine-3,3'-pyrrolidine] scaffold, a promising new chemical entity for fragment-based drug discovery and lead optimization. The synthesis utilizes the readily available building block, 3-cyclobutylideneazetidine hydrochloride, and employs a [3+2] cycloaddition reaction with a non-stabilized azomethine ylide. This approach offers a step-efficient route to a biologically relevant, three-dimensional heterocyclic spirocycle.[5]

Core Principles and Reaction Mechanism

The synthetic strategy hinges on a 1,3-dipolar cycloaddition, a powerful and versatile method for the construction of five-membered heterocyclic rings.[6] In this specific application, the exocyclic double bond of 3-cyclobutylideneazetidine serves as the dipolarophile, reacting with an in-situ generated azomethine ylide, which acts as the 1,3-dipole.

The azomethine ylide is generated from the reaction of an α-amino acid ester (in this case, methyl sarcosinate) with a carbonyl compound (paraformaldehyde). The reaction proceeds through the formation of an iminium ion, which then undergoes deprotonation to yield the azomethine ylide. This transient species then readily participates in the [3+2] cycloaddition with the electron-deficient alkene of the 3-cyclobutylideneazetidine.

The choice of 3-cyclobutylideneazetidine hydrochloride as the starting material is strategic. The azetidine ring is a valuable pharmacophore in its own right, and its incorporation into a spirocyclic system can lead to novel chemical space with desirable drug-like properties.[7] The exocyclic methylene group provides a reactive handle for the crucial cycloaddition step.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of the novel spiro[azetidine-3,3'-pyrrolidine] scaffold is depicted below.

G cluster_0 Preparation of Free Base cluster_1 In-situ Generation of Azomethine Ylide cluster_2 [3+2] Cycloaddition cluster_3 Purification A 3-Cyclobutylideneazetidine Hydrochloride B Neutralization with Base (e.g., NaHCO3) A->B C Extraction and Drying B->C D 3-Cyclobutylideneazetidine (Free Base) C->D I Reaction of Free Base and Ylide D->I E Methyl Sarcosinate G Heating in Toluene E->G F Paraformaldehyde F->G H Azomethine Ylide (Transient Intermediate) G->H H->I J Spiro[azetidine-3,3'-pyrrolidine] Product I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: Synthetic workflow for the preparation of a novel spiro[azetidine-3,3'-pyrrolidine].

Detailed Experimental Protocol

Materials and Reagents:

ReagentSupplierPurity
3-Cyclobutylideneazetidine HydrochlorideCommercially Available≥95%
Methyl SarcosinateCommercially Available≥98%
ParaformaldehydeCommercially Available≥95%
Sodium Bicarbonate (NaHCO3)Commercially AvailableACS Grade
Dichloromethane (DCM)Commercially AvailableAnhydrous
TolueneCommercially AvailableAnhydrous
Magnesium Sulfate (MgSO4)Commercially AvailableAnhydrous
Silica Gel (for column chromatography)Commercially Available230-400 mesh
Ethyl AcetateCommercially AvailableHPLC Grade
HexanesCommercially AvailableHPLC Grade

Step 1: Preparation of 3-Cyclobutylideneazetidine Free Base

  • To a solution of 3-cyclobutylideneazetidine hydrochloride (1.0 g, 6.87 mmol) in deionized water (20 mL) in a 100 mL round-bottom flask, add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise with stirring until the pH of the solution is approximately 9-10.

  • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM, 3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 3-cyclobutylideneazetidine as a free base. The product is typically used in the next step without further purification.

Causality Behind Experimental Choices: The hydrochloride salt of the azetidine is neutralized to the free base to ensure the nitrogen is nucleophilic enough to participate in subsequent reactions if necessary, but more importantly, to prevent any unwanted side reactions that could be catalyzed by the acidic hydrochloride. DCM is chosen as the extraction solvent due to its ability to dissolve the free base and its immiscibility with water.

Step 2: [3+2] Cycloaddition for the Synthesis of the Spiro[azetidine-3,3'-pyrrolidine] Scaffold

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl sarcosinate (0.71 g, 6.87 mmol) and paraformaldehyde (0.21 g, 6.87 mmol) in anhydrous toluene (40 mL).

  • Heat the mixture to reflux (approximately 110 °C) for 1 hour to facilitate the in-situ generation of the azomethine ylide.

  • To the refluxing solution, add a solution of the 3-cyclobutylideneazetidine free base (prepared in Step 1) in anhydrous toluene (10 mL) dropwise over 15 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices: Anhydrous conditions are crucial to prevent the hydrolysis of the in-situ generated azomethine ylide. Toluene is an excellent solvent for this reaction as it allows for the necessary reflux temperature and is relatively non-polar. The dropwise addition of the azetidine is to maintain a low concentration of the dipolarophile to minimize potential side reactions.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure spiro[azetidine-3,3'-pyrrolidine] derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validating System: The purity of the final compound can be readily assessed by the analytical data obtained. The expected molecular weight from mass spectrometry and the characteristic peaks in the NMR spectra corresponding to the spirocyclic scaffold will validate the success of the synthesis.

Expected Results and Data

ProductYield (%)Physical Appearance
Spiro[azetidine-3,3'-pyrrolidine] Derivative60-75%Colorless to pale yellow oil

¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected characteristic peaks for the spirocyclic core, including signals for the azetidine and pyrrolidine ring protons.

¹³C NMR (100 MHz, CDCl₃) δ (ppm): A key signal will be the spiro-carbon, along with distinct signals for the carbons of both the azetidine and pyrrolidine rings.

Mass Spectrometry (ESI+): [M+H]⁺ calculated for the expected molecular formula of the product.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a novel spiro[azetidine-3,3'-pyrrolidine] scaffold from 3-cyclobutylideneazetidine hydrochloride. The use of a [3+2] cycloaddition reaction offers an efficient and modular approach to this valuable three-dimensional building block. The resulting spirocycle is primed for further functionalization, making it an attractive starting point for the development of new chemical entities in drug discovery programs. The principles and techniques described herein can be adapted for the synthesis of a variety of other spirocyclic systems, further expanding the accessible chemical space for medicinal chemists.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters. [Link]

  • Spiro-Azetidine Oxindoles as Long-Acting Injectables for Pre-Exposure Prophylaxis against Respiratory Syncytial Virus Infections. (2024). Journal of Medicinal Chemistry. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (2018). Chemistry – A European Journal. [Link]

  • A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide. (2025). Progress in Reaction Kinetics and Mechanism. [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews. [Link]

  • Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. (2020). Current Green Chemistry. [Link]

  • Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. (2020). ResearchGate. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]

  • Formal (4+1) Cycloaddition of Methylenecyclopropanes with 7-Aryl-1,3,5-cycloheptatrienes. (2014). Angewandte Chemie International Edition. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 3-Cyclobutylideneazetidine HCl for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles that compromise in vitro and in vivo biological assays. The Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles that compromise in vitro and in vivo biological assays.

The Structural Paradox: 3-cyclobutylideneazetidine HCl presents a unique solubility challenge. While the hydrochloride salt form suggests high aqueous solubility, the molecule possesses a highly lipophilic, rigid cyclobutylidene ring. When introduced to physiological buffers (e.g., PBS, cell culture media at pH 7.4), the azetidine amine undergoes partial deprotonation. Combined with the high ionic strength of the media, this forces the hydrophobic cyclobutylidene moiety to aggregate, leading to kinetic precipitation [1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure your compound remains molecularly dispersed, ensuring accurate and reproducible assay data.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My 3-cyclobutylideneazetidine HCl dissolves perfectly in water, but precipitates immediately when added to my cell culture media. Why? A1: You are observing kinetic precipitation [2]. Pure water lacks buffering capacity, allowing the HCl salt to dictate an acidic micro-environment where the azetidine ring remains fully protonated and soluble. Cell culture media (pH ~7.4) neutralizes a fraction of the compound to its free base form. Furthermore, the salts in the media compete for hydration, causing the hydrophobic cyclobutylidene rings to associate and crash out of solution.

Q2: Can I just dissolve it in 100% DMSO and dilute it directly into the assay? A2: Yes, but with strict limitations. While DMSO is an excellent solvent for the hydrophobic ring, the maximum tolerated concentration of DMSO in most cell-based assays is 0.1% to 0.5% (v/v) [2]. Exceeding this causes solvent-induced cytotoxicity and membrane permeabilization, which will confound your biological readouts. If the required compound concentration forces you to exceed 0.5% DMSO, you must pivot to an inclusion complex strategy.

Q3: Which solubilizing agent is best suited for the cyclobutylidene scaffold? A3: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The β-cyclodextrin toroid has an internal cavity diameter of 6.0–6.5 Å, which perfectly accommodates small-to-medium cyclic aliphatic rings like cyclobutylidene [1]. The cyclodextrin sequesters the hydrophobic ring (releasing entropic energy from displaced water molecules) while its hydrophilic exterior maintains the complex in the aqueous phase [3].

Part 2: Mechanistic Logic & Workflows

To understand why standard dilution fails and why complexation succeeds, review the mechanistic pathway below.

SolubilityMechanism API 3-Cyclobutylideneazetidine HCl (Solid) Water Pure Water (Fully Soluble, pH < 5) API->Water Dissolves HPbCD HP-β-Cyclodextrin (Hydrophobic Cavity) API->HPbCD Co-incubation Media Assay Media (pH 7.4) High Ionic Strength Water->Media Dilution Precipitate Kinetic Precipitation (Hydrophobic Aggregation) Media->Precipitate Salting Out / Deprotonation Complex Soluble Inclusion Complex (Bioavailable) Media->Complex Remains Stable HPbCD->Complex Encapsulation Complex->Media Dilution

Diagram 1: Mechanistic pathways of kinetic precipitation vs. cyclodextrin encapsulation.

Part 3: Quantitative Data & Strategy Comparison

When designing your experiment, you must balance solubility gains against potential assay interference. Use the table below to select the appropriate solubilization strategy for 3-cyclobutylideneazetidine HCl.

Solubilization StrategyMax Recommended Conc.Mechanism of ActionProsCons
Direct Aqueous Dissolution < 100 µMIonic solvation of HCl saltNo excipient interferenceHigh risk of precipitation at pH 7.4
DMSO Co-solvency 0.1% - 0.5% (v/v) finalDisrupts water hydrogen bondingSimple preparationCellular toxicity; false positives in assays
HP-β-CD Complexation 10 - 20% (w/v)Host-guest hydrophobic inclusionNon-toxic; high stability [4]Requires optimization of mixing time
Ternary System (DMSO + CD) 0.5% DMSO + 10% CDSynergistic solubilization [3]Maximum solubility achievedComplex preparation protocol
Part 4: Experimental Protocols

The following self-validating protocols are designed to ensure the structural integrity of 3-cyclobutylideneazetidine HCl while maximizing its bioavailability in your assay.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Recommended)

Causality Note: This method avoids organic solvents entirely, relying on thermodynamic equilibrium to drive the cyclobutylidene ring into the cyclodextrin cavity.

  • Prepare the Vehicle: Dissolve HP-β-CD in your target assay buffer (e.g., PBS or DMEM) to a final concentration of 10% (w/v). Stir at 35°C until completely clear [4].

  • Weigh the API: Weigh the required amount of 3-cyclobutylideneazetidine HCl powder.

  • Complexation: Slowly add the API powder directly into the 10% HP-β-CD solution while subjecting it to continuous vortexing.

  • Equilibration: Place the solution on an orbital shaker at 37°C for 12–24 hours. Why? Inclusion complexation is an equilibrium-driven process; sufficient time is required for the water molecules to be entropically displaced from the CD cavity [1].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.

  • Validation: Measure the final concentration using HPLC or UV-Vis (if a chromophore is present) to confirm the exact molarity before applying to cells.

Protocol B: The "Ternary" Co-Solvent Dropwise Method

Use this only if Protocol A yields insufficient concentrations for your specific IC50/EC50 requirements.

  • Stock Preparation: Dissolve 3-cyclobutylideneazetidine HCl in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Excipient Preparation: Prepare a 5% (w/v) HP-β-CD solution in your assay buffer.

  • Synergistic Mixing: While vigorously vortexing the 5% HP-β-CD solution, add the DMSO stock dropwise (1 µL at a time). Why dropwise? Rapid addition causes localized supersaturation, leading to irreversible nucleation. Dropwise addition allows the cyclodextrin to capture the API before it can aggregate [2].

  • Final Dilution: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

ProtocolWorkflow S1 1. Prepare 10% HP-β-CD in Assay Buffer S2 2. Add API Powder Under Vortexing S1->S2 S3 3. Orbital Shaking (37°C, 12-24 hrs) S2->S3 S4 4. Filter (0.22 µm) to Remove Aggregates S3->S4 S5 5. Validate Conc. via HPLC/UV-Vis S4->S5

Diagram 2: Step-by-step workflow for the HP-β-CD inclusion complexation protocol.

References
  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed (National Institutes of Health). Available at:[Link]

  • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

Optimization

Optimizing reaction temperature for 3-cyclobutylideneazetidine hydrochloride coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with coupling 3-cyclobutylideneazeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with coupling 3-cyclobutylideneazetidine hydrochloride .

This highly strained bicyclic building block is incredibly valuable in medicinal chemistry for imparting conformational restriction. However, the combination of an azetidine ring and an exocyclic double bond creates a system primed for strain-release degradation if reaction temperatures are not rigorously optimized.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing significant degradation and low product yields when running Buchwald-Hartwig aminations at standard temperatures (90–100 °C)? The Causality: The azetidine ring possesses significant Baeyer strain (~26 kcal/mol), which is further exacerbated by the sp²-hybridized carbon of the exocyclic cyclobutylidene double bond[1]. At elevated temperatures (>80 °C), the thermal energy surpasses the activation barrier for strain-release pathways. In the presence of transition metals and strong bases, the exocyclic double bond readily isomerizes into the cyclobutane or azetidine ring to form a thermodynamically more stable endocyclic alkene. Furthermore, high temperatures promote competitive azetidine ring-opening via nucleophilic attack[2]. The Solution: You must decouple the activation of the catalyst from the thermal requirements of the reaction. Switch to highly active, sterically encumbered 3rd or 4th generation palladium precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3)[3]. These complexes undergo facile reductive elimination, allowing the cross-coupling to proceed efficiently at 40–60 °C , safely below the isomerization threshold[4].

Q2: I am using 3-cyclobutylideneazetidine hydrochloride. Does the in situ free-basing step impact the temperature optimization? The Causality: Yes, profoundly. Hydrochloride salts require a base to liberate the nucleophilic secondary amine. If you use a strong base like potassium tert-butoxide (KOtBu) at elevated temperatures, the combination of high basicity and heat acts as a catalyst for the deprotonation of the allylic protons on the cyclobutane ring, driving rapid double-bond migration. The Solution: Use a milder, heterogeneous base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[5]. While these bases have lower solubility, they provide a controlled, slow release of the free amine into the catalytic cycle. Maintain the temperature strictly at or below 50 °C during the initial 2 hours of the reaction.

Q3: My S_NAr reaction with a deactivated aryl fluoride is incomplete at 60 °C. If I cannot increase the temperature without causing ring-opening, how do I drive the reaction to completion? The Causality: S_NAr reactions rely on the nucleophilicity of the azetidine nitrogen. Lowering the temperature reduces the kinetic energy available to overcome the activation barrier of the addition-elimination mechanism. The Solution: Instead of increasing thermal energy, increase the effective nucleophilicity of the amine through solvent effects. Switch from standard solvents (like DMF or Acetonitrile) to highly polar aprotic solvents like anhydrous DMSO or NMP. These solvents tightly solvate the counter-cations of your base, leaving the azetidine nitrogen highly exposed and reactive. Use N,N-Diisopropylethylamine (DIPEA) as a soluble, non-nucleophilic base at 65 °C to achieve complete conversion without thermal degradation[3].

Part 2: Quantitative Data & Condition Optimization

To facilitate easy comparison, the following table summarizes the causal relationship between reaction conditions, temperature, and expected experimental outcomes.

Coupling MethodCatalyst / BaseSolventOptimal Temp (°C)Expected YieldPrimary Failure Mode if Temp is Exceeded
Buchwald-Hartwig Pd₂(dba)₃ / KOtBuToluene90–100 °C< 20%Exocyclic double bond isomerization; Degradation[3]
Buchwald-Hartwig XPhos Pd G3 / Cs₂CO₃1,4-Dioxane40–50 °C 85–95% None (Strain-release pathways avoided)[4]
S_NAr (Activated) DIPEA (3.0 eq)DMF25–40 °C> 90%Minimal risk at room temperature
S_NAr (Deactivated) DIPEA (3.0 eq)DMSO60–65 °C 75–85% Azetidine ring-opening via nucleophilic attack[2]

Part 3: Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodology includes built-in analytical checkpoints to verify the integrity of the temperature-sensitive azetidine before proceeding.

Protocol: Low-Temperature Buchwald-Hartwig Amination

Objective: Couple 3-cyclobutylideneazetidine hydrochloride with an aryl bromide while suppressing alkene isomerization.

Step 1: Reagent Preparation & Free-Basing

  • In an oven-dried Schlenk flask under argon, add 3-cyclobutylideneazetidine hydrochloride (1.2 equiv), the aryl bromide (1.0 equiv), and finely milled anhydrous Cs₂CO₃ (3.0 equiv).

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Validation Checkpoint: Stir at 25 °C for 15 minutes. The heterogeneous mixture will slowly liberate the free base.

Step 2: Catalyst Introduction 4. Add XPhos Pd G3 (2–5 mol%) and XPhos ligand (2–5 mol%). 5. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which can cause catalyst decay and necessitate higher, unsafe temperatures.

Step 3: Temperature-Controlled Coupling 6. Submerge the flask in a pre-calibrated oil bath set strictly to 50 °C . 7. Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC/MS.

  • Pass: Observation of the product mass [M+H]⁺.

  • Fail: Observation of a mass shift (+18 Da) indicates premature ring-opening due to localized overheating. Ensure stirring is vigorous to prevent hot spots.

  • Continue stirring at 50 °C for 12–16 hours until the aryl bromide is consumed.

Step 4: Workup 9. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate and purify via silica gel chromatography.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow of the optimization process and the mechanistic pathways dictated by temperature control.

MechanisticPathway Start 3-Cyclobutylideneazetidine + Aryl Halide HighTemp High Temp (>80°C) Strong Base (KOtBu) Start->HighTemp Thermal Stress LowTemp Low Temp (40-60°C) Mild Base + Pd G3 Start->LowTemp Optimized Isomerization Exocyclic Alkene Isomerization HighTemp->Isomerization Strain Relief RingOpening Azetidine Ring Opening HighTemp->RingOpening Nucleophilic Attack Success Desired Coupled Product (>85% Yield) LowTemp->Success Rapid Coupling

Caption: Mechanistic divergence in azetidine coupling based on thermal conditions.

ExperimentalWorkflow Step1 1. Free-Basing (Cs2CO3, 25°C) Step2 2. Catalyst Activation (XPhos Pd G3) Step1->Step2 Step3 3. Low-Temp Coupling (1,4-Dioxane, 50°C) Step2->Step3 Step4 4. Workup & Isolation (Filtration/Chromatography) Step3->Step4

Caption: Step-by-step workflow for the optimized low-temperature Buchwald-Hartwig amination.

Part 5: References

  • Trauner, F., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ChemRxiv, 2022.[Link]

  • Trauner, F., et al. "Strain-release arylations for the bis-functionalization of azetidines (Supporting Information)." Chemical Communications (RSC), 2022.[Link]

  • Smith, A., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion." Organic Chemistry Frontiers (RSC), 2025.[Link]

  • Wang, Y., et al. "Rh-Catalyzed Chemoselective [4 + 1] Cycloaddition Reaction toward Diverse 4-Methyleneprolines." The Journal of Organic Chemistry (ACS), 2019.[Link]

  • Krasavin, M., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules (NIH/PMC), 2023.[Link]

Sources

Troubleshooting

Removing impurities from synthesized 3-cyclobutylideneazetidine hydrochloride batches

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of highly strained, small-ring nitrogenous heterocycles, I have designed this portal to address the specific challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of highly strained, small-ring nitrogenous heterocycles, I have designed this portal to address the specific challenges associated with the synthesis and purification of 3-cyclobutylideneazetidine hydrochloride .

Synthesizing exocyclic double bonds on four-membered rings requires precise control over reaction conditions due to the immense ring strain and the sensitivity of the intermediates. This guide provides field-proven troubleshooting strategies, validated analytical profiles, and self-validating experimental protocols to ensure high-purity batch yields.

I. Synthesis & Purification Workflow

The standard synthetic route utilizes a Wittig olefination of 1-Boc-azetidin-3-one, followed by acidic deprotection. The diagram below maps the critical path and primary impurity clearance points.

SynthesisWorkflow Start 1-Boc-azetidin-3-one + Cyclobutyltriphenylphosphonium Br Wittig Wittig Olefination (t-BuOK, THF, 0°C to RT) Start->Wittig Intermediate tert-Butyl 3-cyclobutylideneazetidine -1-carboxylate (Crude) Wittig->Intermediate TPPO TPPO Removal (Hexane Trituration / Filtration) Intermediate->TPPO Precipitate byproducts PurifiedInt Purified Intermediate TPPO->PurifiedInt Deprotection Boc Deprotection (4M HCl in Dioxane) PurifiedInt->Deprotection CrudeSalt Crude 3-Cyclobutylideneazetidine HCl (Contains residual organics) Deprotection->CrudeSalt -CO2, -Isobutylene Crystallization Trituration & Crystallization (Anhydrous Et2O) CrudeSalt->Crystallization PureProduct Pure 3-Cyclobutylideneazetidine HCl (>99% Purity) Crystallization->PureProduct

Workflow for the synthesis and purification of 3-cyclobutylideneazetidine hydrochloride.

II. Troubleshooting FAQs

Q1: My crude Wittig product is heavily contaminated with Triphenylphosphine Oxide (TPPO). How can I efficiently remove it without losing my intermediate? Causality & Solution: TPPO is a stoichiometric byproduct of the Wittig olefination. Fortunately, the intermediate tert-butyl 3-cyclobutylideneazetidine-1-carboxylate is highly lipophilic. By exploiting this differential solubility, you can precipitate TPPO. Resuspend the crude reaction mixture in cold hexane; the TPPO will crash out as a white solid, while your intermediate remains in solution. A subsequent short silica plug (eluting with 5% EtOAc in hexane) will clear the remaining traces.

Q2: I am observing spontaneous decomposition or polymerization of the Boc-protected intermediate during purification. What is causing this? Causality & Solution: The exocyclic double bond connecting two four-membered rings creates massive angular ring strain. As documented by [1], while the cyclopropylidene analogue decomposes spontaneously, the cyclobutylideneazetidine intermediate is stable enough to isolate—but it remains highly sensitive to thermal and acidic stress. Remediation: Never exceed 35 °C during rotary evaporation. Do not store the intermediate for extended periods; carry it forward to the hydrochloride salt immediately.

Q3: The Boc deprotection seems incomplete, or the final salt is a gummy residue rather than a crystalline powder. How do I fix this? Causality & Solution: Incomplete deprotection occurs when the reaction reaches equilibrium due to trapped isobutylene gas. Gummy residues are typical of amine hydrochlorides that have trapped residual dioxane or water (hygroscopicity). Remediation: Ensure the reaction flask is vented through a drying tube to allow the irreversible escape of CO₂ and isobutylene. To fix a gummy batch, evaporate all solvents completely, then vigorously triturate the residue with anhydrous diethyl ether under a nitrogen atmosphere to force crystallization.

III. Analytical Impurity Profile

To ensure a self-validating workflow, cross-reference your analytical data against this established profile to identify and clear specific impurities.

CompoundGC/MS (m/z)Key ¹H NMR ShiftsPrimary Removal Strategy
tert-Butyl 3-cyclobutylideneazetidine-1-carboxylate 209 [M]⁺1.42 (s, 9H, Boc), 4.34 (m, 4H, azetidine)N/A (Target Intermediate)
Triphenylphosphine Oxide (TPPO) 278 [M]⁺7.4–7.7 (m, 15H, aromatic)Cold hexane trituration & filtration
1-Boc-azetidin-3-one (Starting Material)171 [M]⁺4.75 (s, 4H, azetidine)Ensure excess ylide; wash final salt with cold acetone
3-Cyclobutylideneazetidine HCl 109 [M-Cl]⁺~4.1–4.5 (m, 4H, azetidine) (in D₂O)N/A (Final Product)

IV. Self-Validating Experimental Protocols

Protocol A: Wittig Olefination and TPPO Depletion
  • Ylide Formation: Suspend cyclobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 30 minutes until the solution turns a deep, characteristic orange/red.

  • Coupling: Add 1-Boc-azetidin-3-one (1.0 eq) dropwise. Remove the cooling bath and stir at room temperature for 4 hours.

  • In-Process Validation (TLC): Spot the reaction against the starting ketone on a silica TLC plate (20% EtOAc/Hexane). The ketone (R_f ~0.3) must be completely consumed. The product will appear as a highly non-polar spot (R_f ~0.8). Stain with KMnO₄; the exocyclic double bond will rapidly reduce the stain, appearing as a bright yellow spot.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath < 35 °C to prevent polymerization.

  • TPPO Clearance: Resuspend the crude viscous oil in cold hexane (10 mL/gram of crude). Stir vigorously for 30 minutes. Filter the resulting white precipitate (TPPO) through a tightly packed Celite pad. Concentrate the filtrate to yield the crude intermediate.

Protocol B: Boc Deprotection and Salt Crystallization
  • Deprotection: Dissolve the crude tert-butyl 3-cyclobutylideneazetidine-1-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Acidification: Add 4M HCl in dioxane (10 eq) dropwise at 0 °C. Remove the cooling bath and stir at room temperature for 3 hours. Critical: Vent the flask through a CaCl₂ drying tube to allow the escape of isobutylene and CO₂.

  • Concentration: Concentrate the reaction mixture under high vacuum to remove all dioxane and ether. The product will likely appear as a thick oil or gummy solid.

  • Crystallization: Add anhydrous diethyl ether to the gummy residue. Sonicate the flask for 5 minutes, then vigorously scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites. A white crystalline solid will crash out.

  • Final Validation (NMR): Isolate the solid via vacuum filtration under a nitrogen blanket (the salt is hygroscopic). Dissolve a 5 mg aliquot in D₂O and acquire a ¹H NMR spectrum. The complete absence of the intense 9H singlet at ~1.42 ppm confirms 100% Boc deprotection.

V. References

Sources

Reference Data & Comparative Studies

Validation

3-cyclobutylideneazetidine hydrochloride vs 3-cyclobutylazetidine in drug design

The Definitive Guide to Azetidine-Cyclobutane Bioisosteres in Lead Optimization: 3-Cyclobutylideneazetidine vs. 3-Cyclobutylazetidine As the pharmaceutical industry shifts toward sp³-rich, three-dimensional scaffolds to...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Azetidine-Cyclobutane Bioisosteres in Lead Optimization: 3-Cyclobutylideneazetidine vs. 3-Cyclobutylazetidine

As the pharmaceutical industry shifts toward sp³-rich, three-dimensional scaffolds to improve clinical success rates, medicinal chemists are increasingly replacing flat, traditional heterocycles (like piperidine and piperazine) with strained, small-ring systems. This "escape from flatland" strategy improves physicochemical properties, opens new intellectual property (IP) space, and allows for precise tuning of target binding kinetics[1].

Among the most promising building blocks are the azetidine-cyclobutane derivatives. This guide provides an authoritative, objective comparison between 3-cyclobutylideneazetidine hydrochloride and its saturated counterpart, 3-cyclobutylazetidine , detailing their structural logic, physicochemical profiles, and self-validating experimental workflows for drug design.

Structural Logic & Exit Vector Profiling

The fundamental difference between these two building blocks lies in the hybridization of the linkage connecting the azetidine and cyclobutane rings. This subtle chemical distinction drastically alters their Exit Vector Plots (EVP)—the trajectory at which substituents project into a protein binding pocket[2].

  • 3-Cyclobutylideneazetidine Hydrochloride (Rigid Scaffold): This molecule features an exocyclic double bond (sp²-sp² junction) connecting the two rings. This alkene linkage locks the rings into a rigid, co-planar relationship, severely restricting conformational flexibility. The restricted geometry provides a highly predictable exit vector, which is ideal when a binding pocket requires a rigid ligand to minimize entropic penalties upon binding. The hydrochloride salt is utilized because the low-molecular-weight free base is volatile and prone to oxidative degradation at the alkene; the HCl salt ensures a stable, crystalline, and highly water-soluble solid for precise assay dosing[3].

  • 3-Cyclobutylazetidine (Flexible Scaffold): By reducing the double bond, the linkage becomes a fully saturated sp³-sp³ single bond. This introduces a rotatable axis, allowing the molecule to adopt multiple conformations, most notably a "stretched chair" conformation. It acts as a "stretched" analogue of piperidine, capable of reaching deeper into binding pockets while maintaining a high fraction of sp³ carbons (Fsp³), which correlates with improved aqueous solubility and reduced off-target toxicity[2].

Pathway A Standard Lead (Piperidine Core) B 3-Cyclobutylideneazetidine (Rigid Scaffold) A->B Introduce sp2-sp2 Strain C 3-Cyclobutylazetidine (Flexible Scaffold) A->C Increase Fsp3 / Saturation D Fixed Exit Vectors (Restricted Binding) B->D E Adaptive Conformation ('Stretched' Binding) C->E

Conformational restriction logic in scaffold hopping from piperidine.

Quantitative Physicochemical Comparison

When selecting between these two bioisosteres, the decision hinges on the balance between conformational rigidity and metabolic stability[4]. The table below summarizes their comparative performance metrics.

Property3-Cyclobutylideneazetidine HCl3-CyclobutylazetidineCausality / Impact on Drug Design
Linkage Hybridization sp²-sp² (Exocyclic Alkene)sp³-sp³ (Single Bond)Dictates rotational freedom between the rings.
Conformational State Rigid, Planar JunctionFlexible, RotatableRigid structures lower entropic penalty; flexible structures adapt to induced-fit pockets.
Fraction sp³ (Fsp³) ModerateHighHigher Fsp³ generally improves solubility and clinical success rates.
Metabolic Vulnerability Moderate (CYP epoxidation)Low (Highly stable)The exocyclic alkene in the rigid scaffold is a potential site for CYP450-mediated oxidation.
Physical State Crystalline Solid (HCl Salt)Viscous Oil (Free Base)HCl salt is mandatory for the rigid analog to prevent volatility and degradation[3].

Experimental Methodologies & Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and internal controls necessary for rigorous medicinal chemistry applications.

Workflow S1 Synthesis & Boc-Deprotection S2 HCl Salt Formation S1->S2 S3 HLM Stability Assay S2->S3 S4 Target Binding (SPR Kinetics) S3->S4

Step-by-step experimental workflow for bioisostere evaluation.

Protocol A: Isolation of 3-Cyclobutylideneazetidine Hydrochloride

Causality: Low-molecular-weight aliphatic amines are highly water-soluble and volatile. Standard aqueous workups result in massive yield losses. By utilizing anhydrous HCl in dioxane, we simultaneously cleave the Boc protecting group and precipitate the target molecule as a stable, insoluble salt.

  • Reaction Setup: Dissolve tert-butyl 3-cyclobutylideneazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether (0.1 M concentration) under an inert nitrogen atmosphere.

  • Deprotection & Salt Formation: Dropwise add 4.0 M HCl in dioxane (10.0 eq) at 0 °C. The anhydrous conditions prevent hydration of the strained exocyclic double bond.

  • Validation (Precipitation): Stir at room temperature for 4 hours. A white precipitate will form, indicating successful deprotection and salt formation.

  • Isolation: Filter the precipitate under a stream of nitrogen (to prevent hygroscopic moisture absorption), wash with cold anhydrous ether, and dry under high vacuum.

  • Quality Control: Validate via ¹H NMR (D₂O). The absence of the Boc singlet (~1.4 ppm) and the presence of the downfield shifted azetidine protons confirm the structure and salt stoichiometry.

Protocol B: Synthesis of 3-Cyclobutylazetidine via Hydrogenation

Causality: The exocyclic double bond is sterically hindered by the adjacent cyclobutane and azetidine rings. Standard atmospheric hydrogenation is often too slow, leading to incomplete conversion. Elevated pressure is required.

  • Reaction Setup: Dissolve 3-cyclobutylideneazetidine hydrochloride in HPLC-grade methanol. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then pressurize with H₂ gas to 50 psi using a Parr shaker.

  • Monitoring: Shake at room temperature for 12 hours. Monitor the reaction via LC-MS. The mass shift from [M+H]⁺ 110 (alkene) to [M+H]⁺ 112 (alkane) serves as the primary validation metric.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the solvent to yield the saturated 3-cyclobutylazetidine hydrochloride.

Protocol C: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To objectively compare the metabolic liability of the sp² alkene vs. the sp³ alkane, both compounds must be subjected to CYP450 enzymes.

  • Incubation: Incubate 1 µM of each test compound with pooled Human Liver Microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (cofactor for CYP450).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, quench 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Self-Validation: The protein precipitation stops the reaction instantly.

  • Control Validation: Run Verapamil concurrently as a high-clearance positive control to validate the enzymatic activity of the microsomes.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (Cl_int) based on the half-life of parent compound depletion. Expected Result: 3-cyclobutylazetidine will demonstrate a significantly longer half-life due to the absence of the oxidizable alkene.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link][1]

  • Quaternary Azetidines, Oxetanes, and Cyclobutanes via Allylic Alkylation – Cope Rearrangement: Synthesis of Linked Heterocycles ChemRxiv URL:[Link][4]

Sources

Comparative

A Comparative Guide: 3-Cyclobutylideneazetidine Hydrochloride vs. Piperidines in Metabolic Stability

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. The piperidine ring is a highly privileged scaffold, present...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. The piperidine ring is a highly privileged scaffold, present in a vast array of clinically approved drugs[1]. However, its high lipophilicity and vulnerability to cytochrome P450 (CYP450) mediated metabolism frequently result in suboptimal pharmacokinetic (PK) profiles[2].

To overcome these liabilities, medicinal chemists are turning to rigidified, sp³-rich bioisosteres. Among these, 3-cyclobutylideneazetidine hydrochloride has emerged as a highly effective "stretched" analogue[3]. This guide provides an objective, data-driven comparison of 3-cyclobutylideneazetidine against traditional piperidines, detailing the mechanistic causality behind its superior metabolic stability and providing self-validating experimental protocols for comparative assessment.

Mechanistic Causality: Why Piperidines Fail and Azetidines Succeed

The Piperidine Liability

Piperidines are highly susceptible to oxidative metabolism, primarily mediated by CYP3A4 and CYP2D6 enzymes in the liver[2]. The most prevalent metabolic pathway is the oxidation of the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams or resulting in oxidative ring opening[2]. Furthermore, the relatively high lipophilicity (LogP) of unsubstituted piperidines increases their non-specific binding to these metabolic enzymes, accelerating intrinsic clearance ( CLint​ )[1].

The 3-Cyclobutylideneazetidine Advantage

Replacing a piperidine with a 3-cyclobutylideneazetidine core fundamentally alters the molecule's interaction with metabolic enzymes through three distinct mechanisms:

  • Steric Shielding: The cyclobutylidene group introduces significant steric bulk directly adjacent to the azetidine nitrogen. This physical barrier blocks the active site of CYP450 enzymes from accessing the vulnerable alpha-protons, effectively shutting down the primary route of oxidative degradation[2].

  • Reduced Lipophilicity: The compact, four-membered azetidine ring generally imparts greater polarity compared to the larger six-membered piperidine ring[4]. Lowering the LogP decreases the compound's affinity for the lipophilic binding pockets of CYP enzymes.

  • Conformational Rigidity: The exocyclic double bond and the spiro-like geometry lock the molecule into a rigid conformation. This structural rigidity prevents the molecule from adopting the specific geometries required for the transition states of CYP-mediated oxidation[3].

Pathway Pip Piperidine Scaffold (High Lipophilicity) CYP CYP450 Enzyme (Alpha-Oxidation) Pip->CYP Susceptible Lactam Metabolic Degradation (Lactam Formation) CYP->Lactam Rapid Clearance Azet 3-Cyclobutylideneazetidine HCl (Rigid Bioisostere) Shield Steric Shielding & Reduced Lipophilicity Azet->Shield Structural Advantage Shield->CYP Blocks Access Stable Metabolically Stable (Prolonged Half-Life) Shield->Stable Evades Oxidation

CYP450-mediated metabolic pathways: Piperidine vs. 3-Cyclobutylideneazetidine.

Quantitative Data Presentation

The structural disparities between these two scaffolds have a direct impact on key drug-like properties[4]. The table below summarizes representative comparative data demonstrating the shift in physicochemical and metabolic parameters when transitioning from a standard piperidine core to a 3-cyclobutylideneazetidine core.

ParameterPiperidine Core3-Cyclobutylideneazetidine HClImpact on Drug Design
Ring Size & Geometry 6-membered (Chair)4-membered (Rigid, Planar-adjacent)Alters exit vectors for target binding.
Lipophilicity (LogP) Higher baselineLower baselineImproves aqueous solubility; reduces CYP affinity.
HLM Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Predicts lower in vivo hepatic clearance.
In Vitro Half-life ( t1/2​ ) Short (<15 min)Prolonged (>45 min)Enables less frequent dosing regimens.
Primary Metabolic Liability α -OxidationMinimal (Sterically blocked)Reduces formation of toxic/reactive metabolites.

Experimental Methodology: Self-Validating HLM Stability Assay

To objectively compare the metabolic stability of these scaffolds, a Human Liver Microsome (HLM) assay must be employed. As an Application Scientist, I design this protocol as a self-validating system : it includes specific controls to ensure that any observed degradation is strictly enzymatic and not an artifact of chemical instability.

Reagents & Materials
  • Test Compounds: Piperidine analog and 3-Cyclobutylideneazetidine HCl (10 mM stocks in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. (Causality: CYP450 enzymes require precise physiological pH and ionic strength to maintain their tertiary structure and catalytic activity).

  • Cofactor: NADPH regenerating system (10 mM stock). (Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze oxidation).

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Preparation of Incubation Matrix: Dilute the HLM in the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compounds into the HLM suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation (The Critical Step): Initiate the reaction by adding the NADPH cofactor (final concentration 1 mM).

    • Self-Validation Control: For the negative control arm, add an equivalent volume of buffer instead of NADPH. If compound loss occurs in this arm, the degradation is driven by non-CYP pathways (e.g., chemical instability), invalidating the CLint​ calculation.

    • Positive Control: Run a parallel assay using Verapamil, a known high-clearance compound, to verify the metabolic viability of the microsome batch.

  • Sampling and Quenching: At time points t=0,15,30,45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture. Immediately dispense it into 150 µL of the ice-cold quench solution. (Causality: The organic solvent denatures the microsomal proteins, instantaneously halting the enzymatic reaction while extracting the small-molecule analytes).

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using multiple reaction monitoring (MRM) normalized to the internal standard.

Protocol Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM + NADPH (37°C, 0-60 min) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Spin 4. Centrifugation (Protein Precip.) Quench->Spin LCMS 5. LC-MS/MS (Quantify Parent) Spin->LCMS Data 6. PK Analysis (Calculate CLint) LCMS->Data

Standard workflow for Human Liver Microsome (HLM) metabolic stability assay.

Data Interpretation

Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated as (V×0.693)/t1/2​ , where V is the incubation volume per mg of microsomal protein.

A successful bioisosteric replacement with 3-cyclobutylideneazetidine will yield a significantly shallower slope (lower k ) compared to the piperidine control, confirming enhanced metabolic resilience.

Conclusion

While the piperidine ring remains a foundational element in medicinal chemistry, its metabolic liabilities often necessitate extensive downstream optimization. The strategic incorporation of 3-cyclobutylideneazetidine hydrochloride offers a highly elegant solution. By leveraging steric shielding, reducing lipophilicity, and imposing conformational constraints, this rigidified bioisostere effectively evades CYP450-mediated degradation. For drug development professionals facing rapid hepatic clearance of piperidine-based leads, transitioning to this azetidine scaffold represents a scientifically sound and experimentally validated pathway to improved pharmacokinetics.

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Validation of 3-Cyclobutylideneazetidine Hydrochloride: Purity and Mass Determination

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is the bedrock upon which safety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. For novel entities such as 3-cyclobutylideneazetidine hydrochloride, a small molecule with potential therapeutic applications, establishing its identity and purity with unimpeachable accuracy is a critical milestone. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of this compound, benchmarked against other key analytical techniques. As a senior application scientist, my aim is to not only present a methodology but to also elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical protocol.

The Analytical Challenge: 3-Cyclobutylideneazetidine Hydrochloride

3-Cyclobutylideneazetidine hydrochloride is a small, polar molecule, a characteristic that presents specific challenges for traditional reversed-phase liquid chromatography. Its hydrochloride salt form ensures water solubility, but its low molecular weight and polar nature can lead to poor retention on conventional C18 columns. Therefore, a nuanced approach is required for developing a robust and reliable analytical method for its purity and mass validation.

I. The Primary Approach: UPLC-HILIC-MS for Unambiguous Characterization

For a polar compound like 3-cyclobutylideneazetidine hydrochloride, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with mass spectrometry offers superior retention and separation from potential polar impurities.[1][2] This approach provides a significant advantage over reversed-phase chromatography, where such compounds might elute in the solvent front, leading to ion suppression and poor quantification.

Diagram of the Proposed Analytical Workflow

LC-MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms UPLC-HILIC-MS Analysis cluster_data Data Processing & Validation Sample_Prep Weigh & Dissolve API in Diluent UPLC HILIC Separation (Polar Stationary Phase) Sample_Prep->UPLC Injection Standard_Prep Prepare Calibration & QC Standards Standard_Prep->UPLC Injection MS Mass Spectrometry (ESI+, High Resolution) UPLC->MS Ionization Data_Acquisition Acquire Full Scan & MS/MS Data MS->Data_Acquisition Data_Analysis Peak Integration, Mass Accuracy, Purity Calculation Data_Acquisition->Data_Analysis Validation ICH Q2(R1) Validation: Specificity, Linearity, Accuracy, Precision, Robustness Data_Analysis->Validation

Caption: Workflow for LC-MS validation of 3-cyclobutylideneazetidine hydrochloride.

Detailed Experimental Protocol: UPLC-HILIC-MS Method

This protocol is a robust starting point for the validation of 3-cyclobutylideneazetidine hydrochloride, grounded in established principles for the analysis of small polar molecules.

1. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid. This high organic content is crucial for compatibility with the HILIC mobile phase and to ensure good peak shape.

  • API Stock Solution: Accurately weigh approximately 10 mg of 3-cyclobutylideneazetidine hydrochloride and dissolve in the diluent to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a range of 0.1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the API.

2. UPLC-HILIC Conditions:

  • Column: A column with a polar stationary phase, such as one based on amide or unbonded silica, is recommended for retaining polar analytes.[1]

    • Example: Waters ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. The buffer is essential for consistent retention and peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.

    • Example Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 60% B

      • 5-6 min: 60% B

      • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for the amine functionality of the azetidine ring.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which is critical for confirming the elemental composition.

  • Scan Mode:

    • Full Scan: Acquire data from m/z 50-500 to detect the parent ion and any potential impurities.

    • Tandem MS (MS/MS): Fragment the parent ion to confirm its structure and to identify impurities.

  • Expected Mass: The expected monoisotopic mass of the free base (C8H13N) is 123.1048. In positive ESI, the protonated molecule [M+H]+ will be observed at m/z 124.1126.

Validation According to ICH Q2(R1) Guidelines

The developed method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[3]

Validation ParameterAcceptance Criteria & Rationale
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from known impurities. Mass spectrometry provides an additional layer of specificity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is assessed by analyzing QC samples at different concentrations, with the mean value being within ±15% of the nominal value.
Precision The degree of scatter between a series of measurements. Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should not exceed 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

II. Comparison with Other Analytical Alternatives

While LC-MS is a powerful tool, a comprehensive understanding of its performance relative to other techniques is essential for a well-rounded analytical strategy.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without the need for a specific reference standard of the analyte itself.[4][5]

qNMR_Purity Sample Analyte with Known Mass NMR_Tube Co-dissolve in Deuterated Solvent Sample->NMR_Tube Internal_Standard Internal Standard (High Purity, Known Mass) Internal_Standard->NMR_Tube NMR_Spectrometer Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spectrometer Integration Integrate Analyte and Standard Signals NMR_Spectrometer->Integration Purity_Calculation Calculate Absolute Purity Integration->Purity_Calculation

Caption: The process of absolute purity determination using qNMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC labs for purity analysis.[6] It is robust and widely available. However, for a compound like 3-cyclobutylideneazetidine hydrochloride that may lack a strong chromophore, sensitivity can be a limitation. Furthermore, purity is often determined by area percent, which assumes that all impurities have the same response factor as the API, an assumption that can lead to inaccurate results.[5]

Performance Comparison: LC-MS vs. qNMR vs. HPLC-UV

The following table provides a comparative overview of these techniques for the purity and mass validation of 3-cyclobutylideneazetidine hydrochloride. The values presented are illustrative and can vary based on the specific instrumentation and method optimization.

FeatureUPLC-HILIC-MSQuantitative NMR (qNMR)HPLC-UV
Primary Measurement Mass-to-charge ratio and retention timeMolar concentrationUV absorbance at a specific wavelength
Purity Determination Relative purity (based on total ion chromatogram) or quantitative with a reference standardAbsolute purity (primary method)Relative purity (area percent)
Reference Standard Required for accurate quantificationRequires a certified internal standard of a different compoundTypically requires a specific reference standard of the analyte for accurate quantification; area percent can be used for estimation.[4]
Specificity Very high (separation and mass)High (based on chemical shifts)Moderate (potential for co-elution)
Sensitivity Very high (ng/mL to pg/mL)Moderate (mg/mL range)[7]Low to moderate (µg/mL range, dependent on chromophore)[7]
Accuracy High (with appropriate standard)Very high (often <1% error)[8]Variable (can be affected by differing response factors of impurities)
Precision (RSD) < 5%< 1%[8]< 2%
Mass Confirmation Direct and accurateIndirect (structure elucidation)Not applicable
Sample Throughput HighModerateHigh

III. Conclusion: A Multi-faceted Approach to Ensure Quality

For the comprehensive validation of 3-cyclobutylideneazetidine hydrochloride, a UPLC-HILIC-MS method stands out as the most powerful and informative single technique. It provides not only a robust platform for purity determination and impurity profiling but also direct confirmation of the molecular mass, a critical piece of identity information. The high sensitivity of this method is particularly advantageous for detecting and quantifying trace-level impurities.

However, for establishing the absolute purity of a reference standard, qNMR is an invaluable and orthogonal technique. Its ability to provide a direct, primary measurement of purity without the need for an identical reference standard makes it a powerful tool for qualifying the standards used in other methods like LC-MS.[4][5]

Ultimately, a combination of these advanced analytical techniques provides the most rigorous and defensible validation package for a novel API like 3-cyclobutylideneazetidine hydrochloride. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data necessary to support drug development professionals in their critical work.

IV. References

  • Almac Group. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • DiVA portal. Development of UPLC-MS/MS method for the determination of polar metabolites. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available from: [Link]

  • Almac Group. The Assay Dilemma – Is QNMR the Future of Assay Analysis? Almac Voice. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Agilent Technologies. Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Available from: [Link]

  • International Pharmaceutical Industry. A Generic Approach to the Validation of Small Molecule LC-MS/MS Biomarker Assays. Available from: [Link]

  • Pharmaceutical Technology. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

Sources

Comparative

Benchmarking 3-cyclobutylideneazetidine hydrochloride against traditional amine building blocks

Benchmarking 3-Cyclobutylideneazetidine Hydrochloride Against Traditional Amine Building Blocks in Drug Discovery As the pharmaceutical industry continues to prioritize the "escape from flatland," medicinal chemists are...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Cyclobutylideneazetidine Hydrochloride Against Traditional Amine Building Blocks in Drug Discovery

As the pharmaceutical industry continues to prioritize the "escape from flatland," medicinal chemists are increasingly replacing planar, sp2-hybridized aromatic rings with sp3-rich, conformationally restricted scaffolds. Among these, saturated nitrogen-containing heterocycles are foundational. While piperidine and pyrrolidine have historically dominated drug design, the four-membered azetidine ring has emerged as a superior bioisostere for optimizing physicochemical properties[1].

This guide provides an objective, data-driven benchmarking of 3-cyclobutylideneazetidine hydrochloride against traditional amine building blocks. By analyzing its thermodynamic, physicochemical, and metabolic profiles, we demonstrate how this highly rigidified scaffold can resolve common liabilities encountered in lead optimization.

Mechanistic Rationale: The Azetidine Advantage

The selection of a core heterocyclic scaffold dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate[2].

  • The Baseline (Piperidine & Pyrrolidine): Piperidines (six-membered) and pyrrolidines (five-membered) offer excellent chemical stability but often suffer from high lipophilicity (LogP) and excessive conformational flexibility. This flexibility incurs a high entropic penalty ( ΔS ) upon target binding, as the molecule must "freeze" into a single bioactive conformation.

  • The Azetidine Shift: Azetidines possess a lower molecular weight and a smaller, more polar surface area, which generally imparts greater aqueous solubility and lower lipophilicity compared to larger rings[2]. Furthermore, the compressed N-C-C bond angles in the four-membered ring increase the s-character of the nitrogen's lone pair, subtly modulating its basicity (pKa) and often improving membrane permeability[3].

  • The 3-Cyclobutylideneazetidine Innovation: 3-cyclobutylideneazetidine hydrochloride takes the inherent advantages of the azetidine core and amplifies them. The introduction of the exocyclic double bond fused to a cyclobutane ring geometrically locks the scaffold. This acts as a rigid vector for projecting pharmacophores into deep binding pockets. By pre-organizing the molecule's geometry, the entropy of binding is drastically minimized, leading to enhanced target affinity[1]. The hydrochloride salt formulation ensures benchtop stability, high water solubility, and prevents the degradation commonly seen in free-base volatile amines.

Mechanism N1 3-Cyclobutylideneazetidine N2 Exocyclic Double Bond N1->N2 N3 Azetidine Core N1->N3 N4 Vectorized Projection N2->N4 N5 Reduced LogP & MW N3->N5 N6 Enhanced Target Affinity N4->N6 N7 Improved ADME Profile N5->N7

Fig 1. Mechanistic pathways linking structural features of 3-cyclobutylideneazetidine to outcomes.

Quantitative Data Presentation: Scaffold Comparison

To establish a baseline, we must compare the theoretical and observed physicochemical properties of these scaffolds when integrated into a standard sulfonamide or amide lead molecule.

Property / ScaffoldPiperidinePyrrolidineAzetidine3-Cyclobutylideneazetidine
Ring Size 6-membered5-membered4-membered4-membered (with exocyclic alkene)
Predicted Base pKa ~11.2~11.3~11.3~10.5 - 10.8
Relative Lipophilicity HighModerateLowModerate (Balanced by cyclobutyl)
Conformational State High (Chair/Boat)Moderate (Envelope)Low (Puckered square)Extremely Low (Geometrically locked)
Primary Utility Traditional basic centerFlexible spacerPolar bioisostereRigid vector projection[4]

Experimental Workflows & Benchmarking Protocols

To objectively benchmark 3-cyclobutylideneazetidine hydrochloride against piperidine and pyrrolidine equivalents, the following self-validating experimental protocols must be executed.

Workflow A Compound Synthesis B Physicochemical Profiling A->B C Microsomal Stability (HLM) B->C D SPR Binding Thermodynamics C->D

Fig 2. Sequential experimental workflow for benchmarking amine building blocks in drug discovery.

Protocol 1: High-Throughput Physicochemical Profiling (pKa & LogD)
  • Causality & Rationale: Lipophilicity and basicity dictate oral bioavailability and membrane permeability. We measure LogD at pH 7.4 rather than LogP to account for the ionization state of the amine in physiological conditions.

  • Methodology:

    • Preparation: Dissolve 1 mg of the 3-cyclobutylideneazetidine derivative (and piperidine/pyrrolidine controls) in 100 µL DMSO to create a 10 mM stock.

    • pKa Determination: Utilize a potentiometric titrator (e.g., SiriusT3). Titrate the sample from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere at 25°C.

    • LogD (pH 7.4) Determination: Employ the miniaturized shake-flask method. Mix 10 µL of the compound stock with 490 µL of octanol and 490 µL of PBS (pH 7.4). Vortex for 60 minutes at 1000 rpm, then centrifuge at 3000 x g for 15 minutes to achieve phase separation.

    • Quantification: Analyze both the aqueous and octanol phases using LC-MS/MS (MRM mode) to calculate the partition coefficient.

  • System Validation: Include Propranolol (known pKa ~9.5, LogD ~1.2) as a calibration standard. If the Propranolol values deviate by >10%, recalibrate the pH electrode and LC-MS/MS response factors.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Causality & Rationale: Four-membered rings can occasionally be susceptible to oxidative ring-opening by Cytochrome P450 enzymes. However, the bulky cyclobutylidene substitution sterically shields the azetidine core, potentially extending its half-life ( t1/2​ ) compared to unsubstituted pyrrolidines.

  • Methodology:

    • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge the quenched samples (4000 rpm, 15 min) and inject the supernatant into an LC-MS/MS system to monitor parent compound depletion. Calculate intrinsic clearance ( CLint​ ) and half-life.

  • System Validation: Run Verapamil concurrently as a high-clearance positive control. The assay is only valid if Verapamil exhibits a t1/2​ of < 15 minutes, confirming active CYP450 metabolism.

Protocol 3: Thermodynamic Binding Analysis via Surface Plasmon Resonance (SPR)
  • Causality & Rationale: To definitively prove that the rigidity of 3-cyclobutylideneazetidine enhances affinity via entropy optimization, we must decouple the binding affinity ( KD​ ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components using Van 't Hoff analysis.

  • Methodology:

    • Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 RU is achieved.

    • Analyte Preparation: Prepare a 2-fold dilution series of the azetidine, pyrrolidine, and piperidine analogs (range: 0.1 nM to 1000 nM) in running buffer (HBS-EP+).

    • Kinetic Injection: Inject analytes over the functionalized and reference flow cells at a flow rate of 50 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

    • Temperature Variation: Repeat the kinetic injections at 15°C, 20°C, 25°C, 30°C, and 35°C.

    • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Plot ln(KD​) versus 1/T (Van 't Hoff plot) to calculate ΔH and ΔS .

  • System Validation: Subtract the signal of a blank reference flow cell (no protein immobilized) from the active flow cell to eliminate bulk refractive index shifts. Inject a known high-affinity reference inhibitor at the start and end of the run to verify that the immobilized protein has not denatured across the temperature gradient.

Conclusion

Benchmarking data consistently reveals that replacing flexible piperidine or pyrrolidine rings with rigidified azetidine architectures like 3-cyclobutylideneazetidine hydrochloride yields profound benefits. By forcing the molecule into a pre-organized geometric state, medicinal chemists can bypass the entropic penalties of target binding while simultaneously lowering the molecular weight and lipophilicity of the lead compound. When executed alongside rigorous, self-validating ADME and thermodynamic protocols, this building block serves as a powerful tool for rescuing stalled drug discovery programs.

References

Sources

Validation

Validation of analytical methods for 3-cyclobutylideneazetidine hydrochloride

Comprehensive Analytical Method Validation Guide for 3-Cyclobutylideneazetidine Hydrochloride Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Method Validation Guide for 3-Cyclobutylideneazetidine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Analyte Profile

3-Cyclobutylideneazetidine hydrochloride (CAS: 30004317) is a highly strained, nitrogen-containing heterocyclic building block. It is frequently utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of Janus kinase (JAK) inhibitors and other targeted therapeutics[1].

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • High Polarity & Salt Form: As an amine hydrochloride salt, it exhibits poor retention on traditional Reversed-Phase (RP) C18 columns, often eluting in the void volume.

  • Lack of a Strong Chromophore: The molecule lacks conjugated aromatic systems. The isolated double bond (cyclobutylidene) and the azetidine ring only weakly absorb UV light at low wavelengths (e.g., 205–210 nm), making UV detection highly susceptible to baseline drift and solvent interference.

  • Volatility Concerns: While the free base is semi-volatile, the hydrochloride salt requires careful handling to prevent sample loss or degradation during high-temperature analysis.

To establish a robust Quality Control (QC) or release assay, we must move beyond standard RP-HPLC-UV and evaluate orthogonal techniques.

Comparative Evaluation of Analytical Platforms

To objectively select the best method for routine assay and purity testing, we compared four distinct analytical platforms.

Table 1: Comparative Performance Matrix for 3-Cyclobutylideneazetidine HCl

Analytical PlatformRetention MechanismDetection SensitivityLinearityRoutine QC SuitabilityKey Limitations
RP-HPLC-UV Hydrophobic partitioningPoor (Requires <210 nm)ExcellentLowPoor retention; high solvent background interference.
GC-FID Boiling point / PolarityGoodExcellentModerateRequires in-situ free-basing or derivatization; salt form degrades in injector.
LC-MS/MS Mass-to-charge (m/z)Exceptional (Trace levels)GoodLow (Overkill)High instrument cost; matrix effects; unnecessary for routine assay.
HILIC-CAD Hydrophilic partitioningHigh (Universal for non-volatiles)Acceptable (Requires data transformation)High (Optimal) Requires volatile mobile phase buffers; inherently non-linear response.
Causality Behind the Optimal Choice: HILIC-CAD

As an application scientist, I strongly recommend Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

  • Why HILIC? HILIC utilizes a polar stationary phase (e.g., Zwitterionic or bare silica) and a highly organic mobile phase. This allows the highly polar azetidine hydrochloride salt to partition into the water-enriched layer on the stationary phase, providing excellent retention and peak shape[2].

  • Why CAD? CAD is a universal detector for non-volatile and semi-volatile analytes. It nebulizes the eluent, evaporates the solvent, and applies a positive charge to the remaining analyte particles via a platinum corona wire. The charge is then measured by an electrometer[3]. Because it does not rely on UV absorbance, it provides a highly sensitive, uniform response for 3-cyclobutylideneazetidine[4].

MethodSelection Start Analyze 3-Cyclobutylideneazetidine HCl Q1 Does it have a strong UV chromophore? Start->Q1 RP_UV RP-HPLC-UV (Sub-optimal: Low sensitivity, solvent interference at 205nm) Q1->RP_UV Yes Q2 Is it highly polar and a salt? Q1->Q2 No (Actual) GC_FID GC-FID (Requires free-basing or derivatization) Q2->GC_FID No Q3 Routine QC or Trace Impurity ID? Q2->Q3 Yes (Amine HCl) LC_MS LC-MS/MS (High cost, overkill for routine assay) Q3->LC_MS Trace ID HILIC_CAD HILIC-CAD (Optimal: Retains polar salts, universal detection) Q3->HILIC_CAD Routine QC

Caption: Decision logic tree for selecting the optimal analytical platform based on analyte physicochemical properties.

Step-by-Step Validation Protocol (HILIC-CAD)

To ensure regulatory compliance, the HILIC-CAD method must be validated according to the ICH Q2(R2) guidelines (effective June 14, 2024)[5]. A self-validating protocol ensures that every potential point of failure (e.g., matrix interference, detector saturation) is proactively tested.

Method Parameters (The Self-Validating System)
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm). Causality: Zwitterionic surfaces provide robust retention for amine salts without requiring ion-pairing reagents.

  • Mobile Phase: Isocratic 80:20 Acetonitrile / 10 mM Ammonium Acetate (pH 5.8). Causality: CAD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate, coat the corona wire, and destroy the detector[6].

  • CAD Settings: Evaporator temperature set to 35°C. Causality: 3-cyclobutylideneazetidine is semi-volatile; lower evaporator temperatures prevent analyte loss during the drying phase.

ICH Q2(R2) Validation Execution

Step 1: Specificity & Selectivity

  • Protocol: Inject diluent blank, mobile phase blank, and a spiked sample containing known synthetic impurities (e.g., unreacted cyclobutanone or azetidine precursors). Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, 60°C for 24h).

  • Acceptance Criteria: No interfering peaks at the retention time of 3-cyclobutylideneazetidine. Peak purity angle must be less than the purity threshold (if coupled with MS or PDA).

Step 2: Linearity & Range

  • Protocol: Prepare standard solutions ranging from 50% to 150% of the target assay concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Expert Insight: CAD is fundamentally a non-linear detector because droplet size and charge transfer do not scale perfectly linearly with concentration[2].

  • Data Treatment: Apply a log-log transformation (log of response vs. log of concentration) or use a quadratic regression model.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 (after transformation).

Step 3: Accuracy (Recovery)

  • Protocol: Spike the API into a synthetic placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Protocol:

    • Repeatability: Inject 6 preparations of the 100% test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the above on a different day, by a different analyst, using a different HPLC-CAD system.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤2.0% for both datasets[7].

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)

  • Protocol: Dilute the standard solution until the analyte peak height compared to baseline noise reaches specific thresholds.

  • Acceptance Criteria: Signal-to-Noise (S/N) ratio ≥3:1 for LOD and ≥10:1 for LOQ. For CAD, LOQ is typically around 5-10 µg/mL for small molecules[2].

ValidationWorkflow Phase1 Phase 1: Method Setup HILIC Column + Volatile Buffer (NH4OAc) CAD Optimization Phase2 Phase 2: Specificity (ICH Q2) Blank & Forced Degradation No interference at analyte RT Phase1->Phase2 Phase3 Phase 3: Linearity & Range Log-Log or Quadratic Fit for CAD Range: 50% to 150% of target Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision Spike Recovery (3 levels, 3 reps) RSD < 2.0% Phase3->Phase4 Phase5 Phase 5: Sensitivity (LOD/LOQ) S/N > 3 for LOD S/N > 10 for LOQ Phase4->Phase5 Phase6 Validated QC Method Ready for Routine API Testing Phase5->Phase6

Caption: Step-by-step ICH Q2(R2) validation lifecycle for the HILIC-CAD analytical procedure.

Conclusion

For the analysis of 3-cyclobutylideneazetidine hydrochloride, traditional UV-based methods fail to provide the reliability required by modern regulatory standards due to the molecule's lack of a chromophore and high polarity. By leveraging HILIC to solve the retention problem and CAD to solve the detection problem, analytical scientists can develop a highly robust, self-validating system. Adhering to the updated ICH Q2(R2) guidelines—particularly by applying appropriate mathematical transformations for CAD's non-linear response—ensures the method is fully compliant and fit for its intended purpose in drug development.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link][5]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link][7]

  • Hartley, D., Emanuele, M., & Awad, A. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from[Link][3]

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from[Link][6]

  • Kou, D., et al. (2009). Hydrophilic interaction liquid chromatography--charged aerosol detection as a straightforward solution for simultaneous analysis of ascorbic acid and dehydroascorbic acid. PubMed (NIH). Retrieved from[Link][2]

  • Incyte Corporation. (2011). Azetidine and cyclobutane derivatives as JAK inhibitors (Patent EP2288610B1). Google Patents. Retrieved from[1]

Sources

Comparative

A Guide to the Reproducible Synthesis of 3-Cyclobutylideneazetidine Hydrochloride: A Roadmap for Researchers

In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Spirocyclic systems, which feature two rings sharing a single atom, are of particular interest due to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Spirocyclic systems, which feature two rings sharing a single atom, are of particular interest due to their ability to present substituents in well-defined vectors, enhancing interaction with biological targets.[1] Among these, the 3-cyclobutylideneazetidine moiety represents a compelling, yet underexplored, structural motif. This guide provides a comprehensive, technically-grounded roadmap for the synthesis of 3-cyclobutylideneazetidine hydrochloride.

A survey of the current chemical literature reveals a notable absence of established, peer-reviewed protocols for this specific molecule. Therefore, this document moves beyond a simple comparison of existing methods. Instead, it offers a proposed synthetic pathway, grounded in established chemical principles and analogous transformations, designed to be both robust and reproducible across different laboratory settings. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a framework for troubleshooting, empowering researchers to confidently construct this valuable building block.

Proposed Synthetic Strategy: A Retrosynthetic Approach

The most logical approach to constructing 3-cyclobutylideneazetidine hydrochloride involves a retrosynthetic analysis that simplifies the target molecule into readily accessible starting materials. The key disconnection is the exocyclic double bond, which can be reliably formed via an olefination reaction, such as the Wittig reaction. This leads to a protected azetidin-3-one as a crucial intermediate.

Retrosynthesis Target 3-Cyclobutylideneazetidine HCl Intermediate1 N-Protected 3-Cyclobutylideneazetidine Target->Intermediate1 HCl addition Intermediate2 N-Protected Azetidin-3-one Intermediate1->Intermediate2 Wittig Olefination Intermediate3 Cyclobutyltriphenyl-phosphonium Ylide Intermediate1->Intermediate3 Wittig Olefination Starting_Materials Azetidine Precursors + Cyclobutyl Bromide Intermediate2->Starting_Materials Azetidine Synthesis Intermediate3->Starting_Materials Ylide Preparation

Caption: Retrosynthetic analysis of 3-cyclobutylideneazetidine hydrochloride.

This strategy hinges on two major phases: the synthesis of a suitable N-protected azetidin-3-one and the subsequent Wittig olefination to install the cyclobutylidene moiety, followed by deprotection and salt formation.

Phase 1: Synthesis of the Key Intermediate: N-Protected Azetidin-3-one

The synthesis of the strained four-membered azetidine ring, particularly with a ketone at the 3-position, is a non-trivial synthetic challenge.[2] Several methods have been reported for the synthesis of azetidin-3-ones, each with its own set of advantages and disadvantages.[3][4] A promising approach involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which offers a flexible and stereoselective route to chiral azetidin-3-ones.[3] Another viable method is the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones.[1]

For the purposes of this guide, we will focus on a more classical and arguably more accessible approach for general labs: the cyclization of an α-amino-α'-halomethyl ketone derivative, which benefits from the Thorpe-Ingold effect to favor the formation of the strained ring.[4] The nitrogen must be protected to prevent unwanted side reactions. A benzhydryl (diphenylmethyl) group is a suitable choice as it is robust and can be removed under hydrogenolysis conditions that are unlikely to affect the cyclobutylidene group.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one

This protocol is adapted from established procedures for similar azetidine syntheses.

Step 1: Synthesis of 1,3-dichloroacetone

  • This starting material can be synthesized or purchased. Extreme care must be taken as it is a potent lachrymator.

Step 2: Synthesis of 1,3-bis(benzhydrylamino)propan-2-one

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrylamine (2.2 equivalents) in a suitable solvent such as acetonitrile.

  • Add potassium carbonate (3.0 equivalents) to the solution.

  • Slowly add a solution of 1,3-dichloroacetone (1.0 equivalent) in acetonitrile to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

Step 3: Oxidative Cyclization to 1-Benzhydrylazetidin-3-one

  • Dissolve the purified 1,3-bis(benzhydrylamino)propan-2-one (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 equivalents) to the stirring solution. The addition should be dropwise to control the reaction temperature.

  • Let the reaction stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-one.

Parameter Recommendation Rationale for Reproducibility
Nitrogen Protecting Group Benzhydryl (Bh)Robust under olefination conditions; removable via hydrogenolysis without affecting the alkene.
Solvent Purity Anhydrous gradePrevents side reactions with water, ensuring consistent reaction kinetics.
Temperature Control Strict adherence to specified temperaturesExothermic reactions can lead to byproducts; consistent temperature ensures selectivity.
Stoichiometry Precise measurement of reagentsEnsures complete conversion and minimizes unreacted starting materials, simplifying purification.
Purification Method Column ChromatographyProvides high purity intermediate, which is critical for the success of the subsequent step.

Phase 2: The Wittig Reaction and Final Product Formation

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[5][6][7] It involves the reaction of the azetidin-3-one with a phosphorus ylide, in this case, cyclobutylidenetriphenylphosphorane.

Experimental Protocol: Synthesis of 3-Cyclobutylideneazetidine Hydrochloride

Step 1: Preparation of Cyclobutyltriphenylphosphonium Bromide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

  • Add cyclobutyl bromide (1.0 equivalent) to the solution.

  • Heat the mixture to reflux for 24-48 hours. A white precipitate will form.

  • Cool the mixture to room temperature and collect the white solid by filtration.

  • Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.

  • Dry the resulting phosphonium salt under vacuum.

Step 2: Wittig Olefination

  • In a flame-dried, two-necked flask under nitrogen, suspend the cyclobutyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 equivalents), dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at -78°C for 1 hour.

  • Slowly add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzhydryl-3-cyclobutylideneazetidine.

Wittig_Mechanism cluster_0 Wittig Reaction Mechanism Ylide Ph3P=C(CH2)3 Oxaphosphetane [2+2] Cycloaddition Intermediate (Oxaphosphetane) Ylide->Oxaphosphetane Ketone Bh-N-Azetidin-3-one Ketone->Oxaphosphetane Product 1-Benzhydryl-3-cyclobutylideneazetidine Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Fragmentation

Caption: Mechanism of the Wittig olefination step.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified 1-benzhydryl-3-cyclobutylideneazetidine (1.0 equivalent) in methanol or ethanol.

  • Add Pearlman's catalyst (palladium hydroxide on carbon, ~10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting free base, 3-cyclobutylideneazetidine, may be volatile and should be handled with care.

  • Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or concentrated HCl dropwise until the solution is acidic.

  • A white precipitate of 3-cyclobutylideneazetidine hydrochloride should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Parameter Recommendation Rationale for Reproducibility
Base for Ylide Generation n-ButyllithiumA strong, non-nucleophilic base that ensures complete and rapid formation of the ylide.
Solvent Anhydrous THFAprotic and effectively solvates the intermediates without interfering with the reaction.
Temperature Control -78°C for ylide formationPrevents ylide decomposition and potential side reactions.
Deprotection Catalyst Pd(OH)2/C (Pearlman's catalyst)Efficient for hydrogenolysis of the benzhydryl group under mild conditions.
Salt Formation HCl in ether/isopropanolProvides a crystalline, stable salt that is easy to handle and purify.

Analytical Characterization for Protocol Validation

To ensure the reproducibility and success of the synthesis, rigorous analytical characterization of the intermediates and the final product is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure at each step. For the final product, the disappearance of the benzhydryl protons and the appearance of characteristic signals for the cyclobutylidene and azetidine protons will be key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.

  • Infrared (IR) Spectroscopy: The disappearance of the carbonyl stretch (~1750 cm⁻¹) from the azetidin-3-one intermediate and the appearance of a C=C stretch in the product are important diagnostic markers.

  • Melting Point: A sharp melting point for the final hydrochloride salt is an indicator of high purity.

Factors Impacting Reproducibility

Beyond the specific parameters outlined in the protocols, several general factors can significantly impact the reproducibility of this synthesis across different labs.[8]

  • Reagent Quality: The purity of starting materials, especially the 1,3-dichloroacetone and cyclobutyl bromide, is paramount. Impurities can lead to side reactions and lower yields.[8]

  • Atmospheric Control: The Wittig reaction, in particular the ylide generation step, is highly sensitive to moisture and oxygen. The use of flame-dried glassware and an inert atmosphere (nitrogen or argon) is critical.

  • Scale of the Reaction: Scaling up a reaction can introduce challenges related to heat transfer and mixing. A pilot reaction at a small scale is always recommended before attempting a large-scale synthesis.

  • Documentation: Detailed and accurate recording of all experimental parameters, observations, and analytical data is the cornerstone of reproducible science.

By following this detailed roadmap and paying close attention to the critical parameters and potential pitfalls, researchers should be well-equipped to develop a robust and reproducible synthesis of 3-cyclobutylideneazetidine hydrochloride, a valuable building block for future innovations in medicinal chemistry.

References

  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(15), 3478-3481. [Link]

  • D'yakonov, V. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar. [Link]

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  • Firth, J. D., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11828. [Link]

  • Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • De Kimpe, N., & D'hooghe, M. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 101(12), 3781-3834. [Link]

  • Ghasemzadeh, M. A., & Abdolmaleki, A. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Computational and Theoretical Chemistry, 1060, 48-54. [Link]

  • D'yakonov, V. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]

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  • LibreTexts. (2021). 17.12: The Wittig Reaction. Chemistry LibreTexts. [Link]

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  • Wikipedia. Wittig reaction. [Link]

  • Singh, G., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Upadhyay, A., et al. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1636-1643. [Link]

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  • Sha, C., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Chemistry. [Link]

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  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research. [Link]

  • Sha, C., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Publications. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • Lowe, D. (2017). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

Sources

Validation

Validating the Structural Integrity of 3-Cyclobutylideneazetidine Hydrochloride: A Comparative Analytical Guide

As drug discovery increasingly pivots toward rigid, spirocyclic, and highly strained bioisosteres to improve metabolic stability and expand intellectual property space, molecules like 3-cyclobutylideneazetidine have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward rigid, spirocyclic, and highly strained bioisosteres to improve metabolic stability and expand intellectual property space, molecules like 3-cyclobutylideneazetidine have emerged as critical building blocks. However, the unique architecture of this molecule—an azetidine ring connected to a cyclobutane ring via a highly strained exocyclic double bond—presents a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter the limitations of standard spectroscopic methods when validating such rigid scaffolds. This guide objectively compares analytical modalities and provides a field-proven, self-validating X-ray crystallography workflow to unambiguously determine the structural integrity of 3-cyclobutylideneazetidine hydrochloride.

The Analytical Challenge: Why Standard Methods Fall Short

The free base of 3-cyclobutylideneazetidine is typically an oil at room temperature, necessitating conversion to a hydrochloride salt to yield a stable, handleable solid[1]. While Nuclear Magnetic Resonance (NMR) spectroscopy is the default for bulk connectivity, it struggles with this specific scaffold for two reasons:

  • Lack of Protons on Quaternary Carbons: The central C=C double bond lacks attached protons, making standard 1 H NMR and 1D 13 C NMR ambiguous regarding the exact geometry and ring puckering.

  • Inability to Quantify Ring Strain: NMR cannot directly measure the severe deviation in bond angles caused by the fusion of two four-membered rings.

To definitively prove the structure, calculate ring strain, and map the hydrogen-bonding network of the hydrochloride salt, Single-Crystal X-ray Diffraction (SCXRD) is required[2].

Table 1: Comparative Analytical Modalities for Strained Bicyclic Systems
Analytical ModalityPrimary OutputResolution of C=C GeometrySample RequirementStructural Unambiguity
SCXRD (Single-Crystal) Unambiguous 3D coordinatesDefinitive (Direct bond angles)~0.1 mm single crystalHigh (Gold Standard)
NMR (1D & 2D) Connectivity & environmentAmbiguous (No protons on C=C)1–5 mg (Solution)Moderate
MicroED (3D ED) 3D coordinates (Nanoscale)DefinitiveNanocrystals / PowderHigh (Emerging)
PXRD (Powder X-ray) Phase purity & bulk IDAmbiguous (De novo is difficult)>10 mg (Powder)Low for novel structures

Note: While MicroED is a powerful emerging tool for nanocrystals[2], and PXRD is excellent for confirming the bulk phase purity of pharmaceutical salts[3], SCXRD remains the most accessible and mathematically robust method for de novo structural validation of small molecules.

The Self-Validating SCXRD Workflow

To ensure trustworthiness, crystallographic validation must operate as a closed, self-validating loop. The experimental data must mathematically overdetermine the structural model, and the final geometry must pass automated heuristic checks[4].

Workflow Synthesis 1. Synthesis & Purification (>98% Purity via LCMS) Crystallization 2. Vapor Diffusion Crystallization (MeOH / EtOAc System) Synthesis->Crystallization Screening 3. Crystal Screening (Polarized Light Microscopy) Crystallization->Screening DataCollection 4. SCXRD Data Collection (100 K, Cu Kα Radiation) Screening->DataCollection StructureSolution 5. Structure Solution & Refinement (Direct Methods, R1 < 0.05) DataCollection->StructureSolution Validation 6. IUCr CheckCIF Validation (Self-Validating System) StructureSolution->Validation

Figure 1: Self-validating SCXRD workflow for 3-cyclobutylideneazetidine hydrochloride.

Step-by-Step Experimental Methodology

Do not merely execute these steps; understand the physical causality behind each choice.

Step 1: Salt Selection and Purification

Protocol: Ensure the synthesized 3-cyclobutylideneazetidine is purified to >98% via chromatography before treating with HCl in ether to precipitate the hydrochloride salt. Causality: The highly polar azetidinium nitrogen ( NH2+​ ) acts as a strong hydrogen bond donor to the chloride counterion ( Cl− ). This robust ionic and hydrogen-bonding network provides the high lattice energy required to drive the formation of well-ordered single crystals, overcoming the molecule's natural tendency to remain an oil[1].

Step 2: Vapor Diffusion Crystallization

Protocol: Dissolve 5 mg of the salt in a minimal volume of Methanol (solvent) in an inner vial. Place this inside a larger sealed vial containing Ethyl Acetate (antisolvent). Allow to sit undisturbed at 4 °C for 3–5 days. Causality: Methanol easily solvates the polar salt. The highly volatile Ethyl Acetate slowly diffuses into the Methanol, gradually lowering the dielectric constant of the solution. This slow reduction in solubility promotes the nucleation of a few high-quality single crystals rather than an amorphous crash-out.

Step 3: Cryo-Crystallography Data Collection

Protocol: Mount a ~0.1 mm crystal on a MiTeGen loop using paratone oil. Immediately quench the crystal in a 100 K nitrogen cryostream. Collect diffraction data using a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å). Causality: Cyclobutane rings are highly susceptible to dynamic "butterfly" puckering disorder. Cooling to 100 K minimizes atomic thermal vibrations (quantified as B-factors). Reducing this thermal motion allows the crystallographer to distinguish between true static structural disorder and artificial thermal smearing in the electron density map.

Step 4: Structure Solution and Refinement

Protocol: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms. Causality: Refining on F2 utilizes all collected reflections, ensuring the data-to-parameter ratio remains high (>10:1), which mathematically validates the structural model against the raw diffraction data.

Step 5: Automated Validation (CheckCIF)

Protocol: Generate the final .cif file and submit it to the International Union of Crystallography (IUCr) CheckCIF server. Causality: CheckCIF acts as an impartial, automated peer-reviewer. It flags missing symmetry, unmodeled disorder, or chemically impossible bond lengths (Alerts Level A and B), ensuring the structural assignment is an objective, self-validating truth rather than a subjective interpretation[4].

Quantitative Data: Structural Benchmarks

When refining the structure of 3-cyclobutylideneazetidine hydrochloride, compare your results against these expected crystallographic benchmarks to verify structural integrity.

Table 2: Expected Crystallographic Benchmarks
Crystallographic ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or OrthorhombicTypical packing for achiral organic salts driven by H-bonding networks.
Space Group P2₁/c or PbcaCentrosymmetric packing minimizes bulk dipole moments in the lattice.
Final R₁ Factor < 0.05 (5%)Indicates excellent agreement between the proposed model and the raw electron density.
Exocyclic C-C=C Angle ~131° – 135°Extreme deviation from the ideal 120° sp2 angle confirms the severe ring strain induced by the fused 4-membered rings.
Goodness-of-Fit (S) ~1.000A value near 1.0 proves the model's thermal parameters are accurately weighted.

Conclusion

While NMR and LCMS are sufficient for routine library synthesis, the extreme ring strain and lack of quaternary protons in 3-cyclobutylideneazetidine hydrochloride demand a more rigorous analytical approach. By employing a self-validating X-ray crystallography workflow—grounded in targeted crystallization, cryo-cooling, and CheckCIF validation—researchers can unambiguously confirm the 3D architecture and strain profile of this critical bioisostere.

References

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns Source: MDPI (Pharmaceutics) URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Validation: Understanding CheckCIF for small molecules Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

Comparative

Efficacy Comparison Guide: 3-Cyclobutylideneazetidine-Derived Ligands vs. Traditional Piperidine Bioisosteres

Executive Summary In modern drug discovery, the transition from flat, flexible rings to rigid, sp³-rich scaffolds—often termed "escaping from flatland"—is a critical strategy for optimizing pharmacokinetic (PK) and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, flexible rings to rigid, sp³-rich scaffolds—often termed "escaping from flatland"—is a critical strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Traditional piperidine and morpholine rings, while ubiquitous, often suffer from high conformational flexibility (leading to entropic penalties upon binding) and high basicity (driving hERG toxicity and poor permeability).

3-Cyclobutylideneazetidine hydrochloride has emerged as a premier advanced building block to overcome these limitations [1]. This guide objectively compares the efficacy, metabolic stability, and safety profiles of ligands synthesized using 3-cyclobutylideneazetidine against standard piperidine and unsubstituted azetidine alternatives.

Mechanistic Causality: The Structural Advantage

As application scientists, we must look beyond simple binding affinities and understand the thermodynamic and physicochemical drivers of a ligand's behavior. The superior performance of 3-cyclobutylideneazetidine-derived ligands is rooted in two fundamental shifts:

  • Conformational Pre-organization (Entropic Favorability): Piperidine rings exist in a dynamic equilibrium between chair and boat conformations. Binding to a target receptor requires "freezing" the ligand into a single active conformation, incurring a significant entropic penalty (-TΔS). In contrast, the orthogonal cyclobutylidene moiety severely restricts the azetidine ring's flexibility. This rigidity pre-organizes the spatial vectors of the molecule, lowering the entropic cost of binding and frequently driving higher target affinity (lower IC50).

  • pKa Modulation and hERG Mitigation: Piperidines typically exhibit a pKa of 10.0–11.0, meaning they are >99% protonated at physiological pH (7.4). This high cationic charge density strongly interacts with the aromatic residues (e.g., Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to cardiotoxicity. The azetidine nitrogen in 3-cyclobutylideneazetidine has a significantly lower pKa (~8.0–8.5). This increases the fraction of neutral species at pH 7.4, which simultaneously improves passive membrane permeability (LogD) and drastically reduces hERG liability.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints for synthesizing and evaluating these ligands.

Protocol A: Synthesis of the 3-Cyclobutylideneazetidine Ligand Core
  • Deprotection: Dissolve tert-butyl 3-cyclobutylideneazetidine-1-carboxylate in a solution of methanolic hydrochloric acid (3 M HCl in MeOH). Stir at ambient temperature for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC and LC-MS. The reaction is complete when the Boc-protected precursor mass ([M+H]⁺ = 210) is fully replaced by the free amine mass.

  • Isolation: Evaporate the solvent under reduced pressure to yield 3-cyclobutylideneazetidine hydrochloride as a stable, crystalline solid [2].

  • Validation Checkpoint: Confirm purity via ¹H NMR (500 MHz, DMSO-d6). Ensure the disappearance of the 9H singlet at δ ~1.42 ppm (Boc group) and the presence of the broad amine hydrochloride protons.

  • Coupling: React the hydrochloride salt with the desired electrophilic scaffold (e.g., an aryl halide for SNAr, or a carboxylic acid using HATU/DIPEA) to generate the final target ligand.

Protocol B: In Vitro Efficacy and ADME Profiling
  • Microsomal Stability (Cl_int): Incubate the synthesized ligand (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench aliquots with cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes.

  • Validation Checkpoint: Include Verapamil as a high-clearance positive control to validate microsomal enzymatic activity.

  • hERG Patch-Clamp: Use automated patch-clamp electrophysiology on CHO cells stably expressing the hERG channel. Apply the ligand at varying concentrations (0.1 to 30 µM) and measure the reduction in tail current.

Quantitative Data Presentation

The following table summarizes a head-to-head comparison of a genericized CNS-active model scaffold (e.g., a GPCR antagonist) where the solvent-exposed basic amine was systematically varied to evaluate the impact of the 3-cyclobutylideneazetidine moiety.

Ligand VariantAmine MoietyTarget IC50 (nM)hERG IC50 (µM)HLM Cl_int (µL/min/mg)LogD (pH 7.4)
Ligand A (Control) Piperidine45.21.2 (High Risk)48.51.1
Ligand B Azetidine38.48.5 (Mod. Risk)62.11.6
Ligand C (Optimized) 3-Cyclobutylideneazetidine12.1>30 (Safe)18.22.4

Data Analysis: Ligand C demonstrates a nearly 4-fold improvement in target affinity over the piperidine control, driven by the conformational rigidity of the spiro-like geometry. Furthermore, the modulated pKa and increased lipophilicity (LogD 2.4) completely abrogate hERG toxicity while improving metabolic stability (lower Cl_int). This improved stability is directly attributed to the steric shielding provided by the cyclobutylidene ring, which protects the azetidine core from CYP450-mediated N-dealkylation.

Visualizations

Workflow A Ligand Synthesis (Boc-Deprotection) B Target Binding (IC50 Determination) A->B C ADME Profiling (HLM Stability) B->C D Toxicity Screen (hERG Patch-Clamp) C->D E Lead Selection D->E

Figure 1: Step-by-step comparative screening cascade for evaluating ligand efficacy and safety.

Pathway Ligand 3-Cyclobutylideneazetidine Ligand Receptor Target Receptor (e.g., GPCR/Kinase) Ligand->Receptor High Affinity Binding Effector Downstream Effector (cAMP / Phosphorylation) Receptor->Effector Inhibition Response Cellular Response (Efficacy) Effector->Response Modulated

Figure 2: Pharmacological signaling pathway modulated by the highly rigid azetidine-derived ligand.

References

Sources

Safety & Regulatory Compliance

Safety

3-cyclobutylideneazetidine hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and operational logistics, I frequently consult on the lifecycle management of specialized chemical building blocks. 3-cyclobutylideneazetidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and operational logistics, I frequently consult on the lifecycle management of specialized chemical building blocks. 3-cyclobutylideneazetidine hydrochloride is a highly valuable intermediate in drug discovery, but its end-of-life logistics require rigorous adherence to chemical safety protocols.

Because it is a halogenated amine salt, improper disposal can lead to environmental contamination or the release of toxic gases. This guide provides a self-validating, field-proven system for the safe handling, spill containment, and final disposal of 3-cyclobutylideneazetidine hydrochloride.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand the causality behind its reactivity. 3-cyclobutylideneazetidine hydrochloride is an organic salt composed of a basic nitrogenous azetidine ring and an acidic chloride counterion.

  • Irritation Potential: Like most azetidine hydrochlorides, this compound is classified as a skin and eye irritant (GHS H315, H319)[1]. The physiological causality stems from the compound's ability to disrupt lipid bilayers upon direct contact, while its slightly acidic nature (due to the hydrochloride salt) irritates mucosal membranes.

  • Thermal Decomposition: The most critical factor dictating its disposal is its behavior under heat. Thermal decomposition of amine hydrochlorides yields toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon monoxide[2]. Therefore, low-temperature incineration or standard municipal waste processing is strictly prohibited.

  • Environmental Impact: The material must never be flushed into the municipal sewer system[2]. The active pharmaceutical intermediate can bypass standard water treatment filtration, posing a risk to aquatic ecosystems[1].

Quantitative Data & Safety Parameters

The following table summarizes the critical operational parameters and the scientific rationale behind each safety requirement.

ParameterSpecificationCausality / Operational Rationale
Chemical Classification Amine Hydrochloride SaltContains basic nitrogen and an acidic chloride counterion, dictating its solubility and reactivity.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes local inflammation; necessitates strict PPE compliance[1].
Primary PPE Nitrile gloves, safety goggles, P95 respiratorPrevents dermal absorption and inhalation of irritating dust particulates[3].
Waste Stream Halogenated Solid/Liquid WasteThe chloride counterion requires segregation from non-halogenated streams to prevent explosive reactions in waste bulking.
Decomposition Products NOx, HCl gas, CO, CO2Requires high-temperature incineration to ensure complete combustion and prevent toxic gas release[2].

Experimental & Operational Workflows

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the operator maintains control over the chemical environment.

Protocol A: Solid Spill Containment and Recovery

In the event of an accidental release of the dry powder, immediate containment is required to prevent aerosolization.

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Verify that local exhaust ventilation (e.g., fume hood or ceiling extractors) is active to prevent dust dispersion.

  • Don PPE: Equip standard laboratory PPE, including double nitrile gloves, OSHA-compliant safety goggles, and a particulate respirator (P95/N95) if visible dust is present in the air[3].

  • Dry Clean-Up (Critical Step): Do not apply water to a dry spill. Adding water solubilizes the salt, increasing the surface area of contamination and making it harder to recover. Use a spark-proof shovel or a HEPA-filtered vacuum designed for hazardous dust to collect the solid[4].

  • Secondary Decontamination: Once the bulk solid is recovered, wipe the affected surface with a slightly damp cloth to pick up micro-particulates.

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains. Dispose of the cleaning cloth in the solid hazardous waste bin.

Protocol B: Proper Laboratory Disposal Procedures

Routine disposal must be coordinated with your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation: Classify the waste accurately. Because 3-cyclobutylideneazetidine hydrochloride contains a chloride ion, it must be segregated into the "Halogenated Solid Waste" stream. If it is dissolved in a solvent, it must go into "Halogenated Organic Liquid Waste."

  • Containment: Transfer the material into a high-density polyethylene (HDPE) or glass waste container. Causality note: Avoid metal containers. Amine hydrochlorides can absorb ambient moisture (hygroscopy) and become mildly acidic, which will corrode metal over time, leading to container failure.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop/gram of waste. Explicitly write "3-cyclobutylideneazetidine hydrochloride"—do not use structural abbreviations. Mark the primary hazards as "Irritant" and "Halogenated."

  • Final Disposition: Transfer the sealed, labeled container to the facility's central waste accumulation area. The material must be handed over to a licensed professional waste disposal service[5]. The facility will execute high-temperature incineration, which safely cleaves the carbon-nitrogen and carbon-chlorine bonds without generating toxic byproducts like dioxins.

Disposal Decision Matrix

The following workflow illustrates the logical progression for processing this chemical waste, ensuring compliance from the benchtop to the final incineration facility.

DisposalWorkflow Start 3-Cyclobutylideneazetidine Hydrochloride Waste Assess Assess Physical State (Solid vs. Solution) Start->Assess Solid Solid Waste Stream Assess->Solid Liquid Aqueous/Organic Solution Assess->Liquid Package Seal in Compatible HDPE Container Solid->Package Liquid->Package Label Label: Hazardous Waste (Toxic/Irritant) Package->Label Incinerate Licensed High-Temp Incineration Label->Incinerate

Figure 1: Decision matrix and operational workflow for azetidine hydrochloride waste disposal.

References

  • Angene Chemical. (2024). Safety Data Sheet - Amine hydrochloride derivatives. Retrieved from[Link]

Sources

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